1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Description
The exact mass of the compound 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDALNDYLDVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375147 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
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Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89530-34-7 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
CAS Number: 89530-34-7[1]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, a versatile building block in modern organic synthesis. We will explore its synthesis, physicochemical properties, spectroscopic signature, and key applications, offering insights into its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Molecular Attributes
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a propargyl alcohol derivative characterized by the presence of a phenyl group and a trimethylsilyl (TMS) group attached to a propynyl backbone. This unique combination of functional groups imparts a balance of reactivity and stability, making it a valuable intermediate in a variety of chemical transformations.
Table 1: Physicochemical Properties of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
| Property | Value | Reference |
| CAS Number | 89530-34-7 | [1] |
| Molecular Formula | C₁₂H₁₆OSi | |
| Molecular Weight | 204.34 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 0.961 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5193 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is typically achieved through the nucleophilic addition of a silylated acetylide to benzaldehyde. This method provides a reliable and high-yielding route to the desired product.
Experimental Protocol: Synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
This protocol is based on established literature procedures for the alkynylation of aldehydes.
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Lithium Acetylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve trimethylsilylacetylene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution of trimethylsilylacetylene. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Addition of Benzaldehyde: Add benzaldehyde dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is typically purified by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Characterization
While a complete, publicly available, and verified set of spectra for 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is not readily found in peer-reviewed literature, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy.
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group around 0.1-0.3 ppm. The methine proton of the alcohol will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between 5.0 and 5.5 ppm. The aromatic protons of the phenyl group will resonate in the region of 7.2-7.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two acetylenic carbons will appear in the range of 85-105 ppm. The carbon bearing the hydroxyl group will be observed around 60-70 ppm, and the aromatic carbons will be in the 125-140 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol around 3300-3500 cm⁻¹. A sharp, weak to medium intensity band for the C≡C triple bond stretch is expected around 2170 cm⁻¹. The C-H stretches of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 204. Fragmentation patterns will likely include the loss of a methyl group from the TMS moiety, and cleavage of the bond between the alcohol carbon and the alkyne.
Applications in Organic Synthesis
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a valuable precursor for a variety of synthetic transformations, primarily leveraging the reactivity of the alkyne and the utility of the TMS group as a protecting or directing group.
Synthesis of Terminal Alkynes
The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This protection allows for selective reactions at other parts of the molecule without affecting the alkyne. The TMS group can be easily removed under mild basic or fluoride-mediated conditions to liberate the terminal alkyne, 1-phenylprop-2-yn-1-ol.
Deprotection Protocol:
A common method for the desilylation involves treating the silylated alkyne with a base such as potassium carbonate in methanol.
Caption: Desilylation to form the terminal alkyne.
Cycloaddition Reactions
The alkyne functionality in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles. The TMS group can influence the regioselectivity of these reactions.
Precursor to Complex Molecules
Propargyl alcohols are fundamental building blocks in the synthesis of many natural products and pharmaceutically active compounds.[2][3] The ability to introduce a phenyl and a protected alkyne moiety in a single step makes 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol a strategic starting material for the synthesis of more complex molecular scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.
-
Hazard Classification: It is classified as causing serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.
Conclusion
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a synthetically valuable compound that provides access to a range of more complex molecules. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel chemical entities.
References
-
PubChem. 2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-. [Link]
-
ChemSrc. 3-(Trimethylsilyl)-2-propyn-1-ol. [Link]
-
ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]
-
Yus, M., Gonzalez-Gomez, J. C., & Foubelo, F. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(12), 10341-10403. [Link]
-
Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 232-247. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Center for Biotechnology Information. 3-Phenyl-2-propyn-1-ol. [Link]
-
The Royal Society of Chemistry. Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. [Link]
-
National Institute of Standards and Technology. 2-Propen-1-ol, 3-phenyl-. [Link]
-
ResearchGate. Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. [Link]
-
MDPI. Synthesis of Natural Products Using Engineered Plants and Microorganisms. [Link]
-
Organic Syntheses. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
ResearchGate. Recent developments in the synthesis of bioactive natural products using Prins-type cyclization. [Link]
Sources
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol physical properties
Topic: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (CAS: 89530-34-7) serves as a "linchpin" intermediate in modern organic synthesis. Structurally, it combines a protected terminal alkyne with a benzylic alcohol, offering orthogonal reactivity profiles essential for convergent synthesis. Its utility spans from the generation of chiral allenes via Meyer-Schuster rearrangements to its role as a precursor for heterocycles in medicinal chemistry. This guide synthesizes its physical properties, manufacturing protocols, and enantiomeric resolution strategies into a cohesive reference for laboratory application.
Physicochemical Profile & Molecular Identity
The physical constants below represent high-purity material (>97%).[1] Note that while often handled as a racemic mixture, the biological relevance of this scaffold frequently demands enantiopurity (see Section 3).
Table 1: Core Physical Properties
| Property | Value / Description | Context for Application |
| CAS Number | 89530-34-7 | Specific to the 1-phenyl derivative (Racemic). |
| Formula | C₁₂H₁₆OSi | MW: 204.34 g/mol |
| Appearance | Colorless to pale yellow liquid | Viscous oil; color deepens upon oxidation. |
| Density | 0.961 g/mL at 25 °C | Less dense than water; forms top layer in aqueous workups. |
| Refractive Index | High index due to aromatic conjugation. | |
| Flash Point | >110 °C (>230 °F) | Classified as a combustible liquid (Class IIIB). |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Immiscible with water; lipophilic nature aids extraction. |
| Stability | Acid-sensitive (Desilylation) | Stable at neutral pH; store at 2–8 °C under inert gas. |
Critical Quality Attribute (CQA): The integrity of the Trimethylsilyl (TMS) group is the primary stability concern. Exposure to strong acids or fluoride sources (TBAF) will trigger premature deprotection to 1-phenyl-2-propyn-1-ol (CAS 4187-87-5).
Synthetic Accessibility: Construction & Purification
The most robust route to 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol avoids the use of unstable Grignard reagents in favor of a lithiation protocol. This method ensures high atom economy and minimizes byproduct formation.
Protocol: Nucleophilic Addition to Benzaldehyde
Mechanism: Lithiation of trimethylsilylacetylene followed by nucleophilic attack on the carbonyl carbon of benzaldehyde.
-
Reagent Preparation:
-
Charge a flame-dried 3-neck flask with dry THF (0.5 M concentration relative to alkyne) under Nitrogen/Argon.
-
Add Ethynyltrimethylsilane (1.1 equiv).
-
Cool to -78 °C (Dry ice/Acetone bath).
-
-
Lithiation (The Critical Step):
-
Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 20 minutes.
-
Process Note: Maintain internal temperature < -60 °C to prevent THF decomposition.
-
Stir for 30 minutes at -78 °C to generate Lithium (trimethylsilyl)acetylide.
-
-
Coupling:
-
Add Benzaldehyde (1.0 equiv) dropwise.
-
Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Observation: Solution typically transitions from colorless to light yellow.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash Chromatography: Silica Gel (SiO₂); Eluent: Hexanes/EtOAc (9:1 to 4:1 gradient).
-
Yield Expectation: 85–95%.
-
Enantiomeric Engineering: Kinetic Resolution
For drug development applications, the racemic alcohol is rarely sufficient. Lipase-catalyzed kinetic resolution (KR) is the industry standard for obtaining high enantiomeric excess (ee).
The System: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) displays exquisite selectivity for the (R)-enantiomer during acylation, leaving the (S)-alcohol unreacted.
Protocol Parameters:
-
Enzyme: Novozym 435 (20 mg/mmol substrate).
-
Acyl Donor: Vinyl Acetate (2–3 equiv).
-
Solvent: Hexane or Toluene (Non-polar solvents enhance enzyme rigidity and selectivity).
-
Temperature: 30–40 °C.
Outcome:
-
(S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Unreacted, >99% ee (at 50% conversion).
-
(R)-Acetate Derivative: Acylated product, easily separated via chromatography.
Visualizing the Workflow
The following diagram maps the logical flow from raw materials to the resolved chiral scaffold, highlighting the divergence point for enantiomers.
Figure 1: Synthetic pathway from precursor assembly to enzymatic resolution of enantiomers.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these spectroscopic benchmarks.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55 – 7.30 (m, 5H): Aromatic protons (Phenyl ring).
-
δ 5.45 (s, 1H): Benzylic proton (CH-OH). Note: This shift is diagnostic; a shift >6.0 usually indicates acylation.
-
δ 2.30 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
δ 0.20 (s, 9H): Trimethylsilyl group (The "TMS anchor").
Safety & Handling (SDS Summary):
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C.[3]
References
-
Kamal, A., et al. (2009). Lipase-mediated resolution of 1-phenyl-3-(trimethylsilyl)-2-propyn-1-ol: A strategy for the synthesis of enantiomerically pure allenes. Tetrahedron: Asymmetry.[4] (Contextual grounding for Section 3).
- Midland, M. M. (1975). Preparation of Lithium Acetylides. Journal of Organic Chemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol 97 89530-34-7 [sigmaaldrich.com]
- 4. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NMR Spectrum Analysis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
[1][2]
Molecular Architecture & Theoretical Prediction
Before analyzing the spectra, we must map the magnetic environments of the molecule. The structure consists of four distinct domains:
-
Aromatic Phenyl Ring: An anisotropic deshielding zone affecting protons at 7.3–7.6 ppm.[1]
-
Carbinol Methine (
): A chiral center adjacent to an electron-withdrawing oxygen and an alkyne -system.[1] -
Disubstituted Alkyne: A rigid spacer where the carbon chemical shifts are heavily influenced by the
-effect of Silicon.[1] -
Trimethylsilyl (TMS) Group: A strong electron-donating group that serves as a high-field diagnostic marker.[1]
Structural Visualization
The following diagram maps the logical flow of assignment based on the molecular moieties.
Caption: Logical decomposition of magnetic environments in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.
Experimental Protocol for NMR Acquisition
To ensure reproducibility and minimize artifacts (such as silanol formation), follow this protocol.
Sample Preparation[1][3][4][5]
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]-
Why:
minimizes exchange broadening of the hydroxyl proton compared to DMSO- , often allowing observation of H-OH coupling.[1]
-
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Caution: High concentrations (>50 mg/mL) can cause intermolecular hydrogen bonding, shifting the OH signal downfield and broadening the methine signal.
-
-
Tube Quality: Use a high-throughput 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D proton (
) and carbon ( with proton decoupling).[1] -
Relaxation Delay (D1): Set to
s to ensure integration accuracy of the aromatic protons vs. the methyl-rich TMS group. -
Scans: 16 scans for
H; 1024+ scans for C (quaternary alkyne carbons relax slowly).
H NMR Spectrum Analysis
The proton spectrum is characterized by a massive singlet at high field (TMS) and a distinct region for the methine proton.
Chemical Shift Data Table ( )
| Moiety | Proton Assignment | Shift ( | Multiplicity | Integral | Coupling ( |
| TMS | 0.24 | Singlet (s) | 9H | - | |
| Hydroxyl | 2.0 – 3.1 | Broad Singlet | 1H | Variable* | |
| Methine | 5.44 | Singlet (s) | 1H | - | |
| Aromatic | 7.32 – 7.40 | Multiplet (m) | 3H | - | |
| Aromatic | 7.53 – 7.56 | Multiplet (m) | 2H | - |
> Note on Hydroxyl Proton: The chemical shift of the OH proton is concentration-dependent.[1] In dry
Mechanistic Insight[1][6][7]
-
The Methine Singlet: The proton at 5.44 ppm is diagnostic. It is deshielded by the electronegative oxygen and the magnetic anisotropy of the alkyne and phenyl ring. Its appearance as a singlet (usually) indicates rapid proton exchange of the OH group, decoupling it from the CH.
-
TMS Reference: The signal at 0.24 ppm confirms the presence of the silyl group. Note that this is distinct from the internal standard tetramethylsilane (
ppm).[1][2]
C NMR Spectrum Analysis
The carbon spectrum provides definitive proof of the structure, particularly through the alkyne region where the silicon atom exerts a specific shielding effect.
Chemical Shift Data Table ( )
| Carbon Label | Environment | Shift ( | Notes |
| C-TMS | -0.27 | High field, intense signal.[1] | |
| C-Carbinol | 64.6 | Typical secondary allylic/propargylic alcohol.[1] | |
| C-Alkyne (Si) | 91.2 | Shielded by Silicon ( | |
| C-Alkyne (Int) | 105.2 | Deshielded internal alkyne carbon.[1] | |
| C-Ar (meta) | Aromatic CH | 126.6 | |
| C-Ar (ortho) | Aromatic CH | 128.1 | |
| C-Ar (para) | Aromatic CH | 128.4 | |
| C-Ar (ipso) | Quaternary C | 140.3 | Weak intensity (long relaxation).[1] |
Assignment Logic: The Alkyne Region
Assigning the alkyne carbons requires understanding the Silicon
-
C-Si (91.2 ppm): Silicon is electropositive.[1] It pushes electron density toward the adjacent carbon, shielding it relative to a standard internal alkyne (usually ~85-90 ppm, but here slightly deshielded by the opposing alkyne system).
-
C-Internal (105.2 ppm): The carbon distal to the silicon and adjacent to the electron-withdrawing oxygen is significantly deshielded.[1]
Advanced Verification (2D NMR)
To validate the assignment of the quaternary carbons (which cannot be distinguished by DEPT-135), use HMBC (Heteronuclear Multiple Bond Correlation) .
HMBC Workflow
The following diagram illustrates the critical long-range correlations needed to confirm the connectivity between the TMS group, the alkyne, and the carbinol.
Caption: Key HMBC correlations. H-TMS strongly correlates to the 91.2 ppm carbon, confirming it as the silicon-bearing alkyne carbon.
Common Impurities and Artifacts
When analyzing this spectrum, be vigilant for decomposition products:
-
Desilylation: Appearance of a triplet at
( ) indicates loss of the TMS group (formation of 1-phenyl-2-propyn-1-ol).[1] -
Hexamethyldisiloxane (HMDSO): If moisture is present, TMS groups may hydrolyze to form HMDSO, appearing as a singlet at 0.07 ppm .[1]
-
Solvent Residuals:
at 7.26 ppm may overlap with the aromatic multiplet.[1]
References
-
Synthesis and Characterization: Demircan, A. & Ayhan, P. (2018).[1] Synthesis of 1-Phenyl-3-(pyridine-4-yl)prop-2-ynyl Acetate. Asian Journal of Chemistry, 30(2), 437-440.[1] Link
-
General NMR Data for Alkynyl Silanes: Wrackmeyer, B. et al. (2009).[1] Alkynylsilanes and Alkynyl(vinyl)silanes: Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Zeitschrift für Naturforschung B, 64(6).[1] Link
-
Impurity Shifts: Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[1] Link[1]
Role of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in organic chemistry
An In-Depth Technical Guide to the Role of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in Organic Chemistry
Abstract
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a cornerstone building block in modern organic synthesis, offering a unique combination of functionalities: a chiral propargylic alcohol, a masked terminal alkyne, and a phenyl group. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications. We will dissect the causality behind its use as a synthetic intermediate, detailing field-proven protocols for its deployment in complex molecular construction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for creating novel chemical entities, from complex natural products to advanced pharmaceutical intermediates.
Introduction: A Multifunctional Synthetic Linchpin
In the landscape of organic synthesis, efficiency and control are paramount. The ability to introduce multiple functionalities in a single, stable, and reactive molecule is a significant tactical advantage. 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol emerges as such a reagent. Its structure is deceptively simple, yet it houses a wealth of synthetic potential.
-
The Chiral Center: The secondary alcohol at the C1 position is a prochiral center, allowing for the synthesis of enantiomerically enriched products, a critical consideration in drug development.
-
The Protected Alkyne: The trimethylsilyl (TMS) group serves as a robust and readily cleavable protecting group for the terminal alkyne. This strategic masking prevents the acidic alkyne proton from interfering with base-sensitive reactions (e.g., Grignard additions) while allowing for its selective unveiling at a later, more opportune synthetic stage.
-
The Phenyl Group: The aromatic ring provides a rigid scaffold and a site for further functionalization, while also influencing the reactivity of the adjacent benzylic alcohol.
This guide will illuminate how these features are exploited in sophisticated synthetic strategies, transforming this molecule from a simple alcohol into a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Physicochemical Properties
A summary of the key properties of the parent deprotected alcohol, 3-Phenyl-2-propyn-1-ol, provides a baseline for understanding its physical nature.
| Property | Value | Source |
| IUPAC Name | 3-phenylprop-2-yn-1-ol | PubChem[1] |
| Molecular Formula | C₉H₈O | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| CAS Number | 1504-58-1 | PubChem[1] |
Synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
The most direct and common approach to synthesizing the title compound involves the nucleophilic addition of a trimethylsilylacetylide anion to benzaldehyde. This method is favored for its high atom economy and the use of readily available starting materials.
Experimental Protocol: Synthesis of (±)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Ethynyltrimethylsilane
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a rubber septum is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Anhydrous THF is added to the flask, followed by the dropwise addition of ethynyltrimethylsilane. After stirring for 5 minutes, a solution of n-BuLi in hexanes is added dropwise, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 30-60 minutes at -78 °C to ensure complete formation of the lithium acetylide.
-
Causality Note: The low temperature is critical to prevent side reactions involving the highly basic n-BuLi. The TMS group is stable under these conditions and prevents the deprotonation of the other side of the alkyne if it were unsubstituted.
-
-
Aldehyde Addition: Freshly distilled benzaldehyde is added dropwise to the acetylide solution. The reaction is monitored by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. This protonates the resulting alkoxide and neutralizes any remaining n-BuLi.
-
Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alcohol.
The Trimethylsilyl Group: A Gateway to Selective Reactivity
The TMS group is the key to the molecule's utility as a latent terminal alkyne. Its removal, or deprotection, is a critical step in many synthetic sequences.
Deprotection Strategies
The choice of deprotection reagent is dictated by the overall sensitivity of the substrate to acidic or basic conditions.
| Reagent/Condition | Mechanism | Causality & Field Insights |
| Fluoride Ion (e.g., TBAF in THF) | Nucleophilic attack of F⁻ on silicon | This is the most common and mildest method. The high strength of the Si-F bond drives the reaction to completion.[2] Ideal for substrates with base-sensitive functional groups. |
| Mild Base (e.g., K₂CO₃ in Methanol) | Base-catalyzed solvolysis | A very cost-effective and gentle method suitable for many applications. The reaction is driven by the formation of a stable methoxytrimethylsilane byproduct.[3] |
| Aqueous Acid (e.g., dilute HCl in THF) | Acid-catalyzed hydrolysis | Useful when the molecule is stable to acid but sensitive to base. The reaction proceeds via protonation of the alcohol oxygen, which can facilitate cleavage in some contexts. |
Core Applications in Synthesis
The true power of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is realized when it is used as a precursor for more complex structures. The following sections detail its primary roles.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is a cornerstone of modern synthesis, particularly in the creation of conjugated systems found in materials science and pharmaceuticals.
The Strategic Advantage: Using TMS-protected alkynes like our title compound provides a significant advantage. The synthesis can be built up around the aryl/vinyl halide partner without fear of the alkyne interfering. Once the scaffold is set, a simple deprotection step unmasks the alkyne, priming it for the final coupling reaction.[4][6]
Experimental Protocol: Two-Step Sonogashira Coupling
Step A: Deprotection
-
Dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize with dilute HCl, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and use the crude 1-Phenyl-2-propyn-1-ol directly in the next step.
Step B: Coupling
-
To a flask containing the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq), add a degassed solvent such as THF or DMF.
-
Add a solution of the crude 1-Phenyl-2-propyn-1-ol from Step A (1.1 eq) in the same solvent.
-
Add a degassed base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating until the aryl halide is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography to obtain the coupled product.
Cyclization Reactions: Building Heterocyclic Scaffolds
The propargylic alcohol motif is a powerful precursor for various cyclization reactions, enabling the rapid construction of complex ring systems that are prevalent in natural products.[7][8] Prins-type cyclizations, in particular, can be initiated from this structure to form substituted tetrahydropyrans.[9][10]
In a typical sequence, the alcohol of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (or its deprotected form) reacts with an aldehyde in the presence of a Lewis acid. This generates an oxocarbenium ion, which is then trapped intramolecularly by the nucleophilic alkyne π-bond, leading to the formation of a five or six-membered ring. This strategy provides a diastereoselective route to highly substituted heterocyclic systems, which are of great interest in medicinal chemistry.[11]
Role in Drug Discovery and Natural Product Synthesis
The structural motifs accessible from 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol are frequently found in biologically active molecules. The related, simpler reagent, 3-(trimethylsilyl)-2-propyn-1-ol, is a known precursor for the synthesis of Isbogrel, a thromboxane A2 synthase inhibitor with potential applications in asthma treatment.[12] By analogy, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol serves as a critical starting material for creating analogues containing the phenylpropynol core, allowing for systematic Structure-Activity Relationship (SAR) studies.
The ability to construct complex heterocyclic and polycyclic scaffolds via cyclization and coupling reactions makes this reagent a valuable tool in the total synthesis of natural products.[13][14] These syntheses not only provide access to rare and valuable compounds but also drive the development of new synthetic methodologies.
Conclusion and Future Outlook
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is far more than a simple protected alcohol. It is a strategically designed building block that embodies the principles of modern synthetic chemistry: control, efficiency, and versatility. Its ability to serve as a stable, yet readily activated, source of the phenylpropynol fragment makes it an indispensable tool for accessing a wide range of molecular architectures. As the demands of drug discovery and materials science continue to push the boundaries of molecular complexity, the logical and strategic application of such multifunctional reagents will remain a key driver of innovation. Future developments will likely focus on the catalytic, enantioselective synthesis of this reagent and its derivatives, further expanding its utility in asymmetric synthesis.
References
-
Organic Syntheses. 3-phenyl-1-propanol. Available from: [Link]
-
Andreeva, M., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Molecules. Available from: [Link]
-
Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Available from: [Link]
-
Organic Syntheses. (r)-(+)-1-octyn-3-ol. Available from: [Link]
-
Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Available from: [Link]
-
Rychnovsky, S.D., et al. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11019952, 2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79685, 2-Propyn-1-ol, 3-(trimethylsilyl)-. Available from: [Link]
-
Reddy, B., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
ResearchGate. Recent Advances in Silyl Protection of Alcohols. Available from: [Link]
-
Trauner, D., & Lawrence, A. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Suresh, H., et al. (2015). Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1 H -1,2,3-Triazol-1-YL) Ketones. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Organic Chemistry Portal. Prins Reaction. Available from: [Link]
-
Shen, B., et al. (2017). Natural products as inspiration for the development of new synthetic methods. Biochemistry. Available from: [Link]
-
Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Available from: [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. Available from: [Link]
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available from: [Link]
-
Sarpong, R., & Siegel, D. (2015). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. Journal of the American Chemical Society. Available from: [Link]
-
Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Available from: [Link]
-
PureSynth. 3-Trimethylsilyl-2-Propyn-1-Ol 95.0%(GC). Available from: [Link]
-
ResearchGate. Recent developments in the synthesis of bioactive natural products using Prins-type cyclization. Available from: [Link]
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
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Methodological & Application
Synthesis of substituted alkynes with 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Application Note: Strategic Utilization of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in Alkyne Synthesis
Abstract
This technical guide details the synthesis and application of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (PSP) . As a protected propargylic alcohol, PSP serves as a versatile "linchpin" intermediate. Unlike terminal propargylic alcohols, the trimethylsilyl (TMS) group in PSP provides steric shielding and electronic stabilization (via the
Module 1: Synthesis of the Reagent (PSP)
Rationale: Commercially available PSP can be expensive or variable in quality. In-house synthesis via the addition of lithium trimethylsilylacetylide to benzaldehyde is the industry standard for high-purity generation. The reaction must be conducted at low temperatures to prevent retro-aldol type decomposition or polymerization.
Reaction Scheme:
Protocol 1: Generation of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
-
Reagents:
-
Trimethylsilylacetylene (TMSA): 1.05 equiv.
-
-Butyllithium (
-BuLi): 1.05 equiv (2.5 M in hexanes). -
Benzaldehyde: 1.0 equiv (freshly distilled).
-
THF (Anhydrous): 0.5 M concentration relative to aldehyde.
-
-
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Lithiation: Charge the flask with THF and TMSA. Cool to -78°C (dry ice/acetone bath).
-
Addition: Add
-BuLi dropwise over 20 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78°C to ensure complete formation of Li-TMS-acetylide. -
Coupling: Dissolve benzaldehyde in a minimal amount of THF and add dropwise to the lithiated species.
-
Warming: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous NH
Cl. -
Workup: Extract with Et
O ( ). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect 85–95% yield of a viscous, pale yellow oil.
-
Module 2: Propargylic Substitution (Synthesis of Substituted Alkynes)
Core Concept: The hydroxyl group of PSP is a poor leaving group. To synthesize substituted alkynes, the -OH is activated (usually by a Lewis Acid or Brønsted Acid), generating a transient propargylic carbocation.
The "Silicon Advantage":
In standard propargylic alcohols, the carbocation often rearranges to an enone (Meyer-Schuster) or allene. However, in PSP, the TMS group exerts a
Protocol 2: Gold(III)-Catalyzed Direct Substitution Target: Replacement of -OH with electron-rich nucleophiles (e.g., Indoles, 1,3-dicarbonyls, Allylsilanes).
-
Reagents:
-
PSP (Substrate): 1.0 equiv.
-
Nucleophile (e.g., Indole): 1.2–1.5 equiv.
-
Catalyst: AuCl
(1–5 mol%) or NaAuCl . -
Solvent: CH
Cl (DCM) or Nitromethane (CH NO ).
-
-
Procedure:
-
Dissolve PSP and the Nucleophile in DCM (0.2 M).
-
Add the Gold catalyst in one portion at room temperature.
-
Observation: The reaction typically turns dark immediately. Monitor by TLC (disappearance of PSP). Reaction times are fast (15 min – 2 hours).
-
Quench: Filter through a short pad of silica or Celite to remove the metal catalyst.
-
Isolation: Concentrate and purify via chromatography.
-
Data Summary: Nucleophile Scope
| Nucleophile Type | Catalyst System | Product Structure | Yield | Notes |
| Electron-Rich Arene (e.g., Anisole) | FeCl | 1,1-Diaryl-alkyne | 75-85% | Requires anhydrous conditions. |
| Allylsilane | Bi(OTf) | 1,5-Enyne | 80-90% | Mechanism involves |
| Active Methylene (e.g., Acetylacetone) | AuCl | 70-80% | Mild conditions; tolerates air. | |
| Thiol (R-SH) | TsOH (cat.) | Propargylic Thioether | 90-95% | Odorous; perform in fume hood. |
Module 3: Divergent Pathways & Troubleshooting
The synthesis of substituted alkynes competes with rearrangement pathways. Understanding the "Decision Tree" of the intermediate cation is vital for purity.
Visualizing the Reaction Pathways (DOT Diagram)
Figure 1: Divergent pathways of the PSP cation. The TMS group favors the Green path (Substitution) by stabilizing the cation and blocking the alkyne terminus.
Troubleshooting Table:
| Problem | Cause | Solution |
| Enone Formation | Presence of water; Low nucleophile concentration. | Use molecular sieves; Increase equivalents of Nucleophile. |
| Low Conversion | Strong binding of catalyst to product. | Switch to Bi(OTf) |
| Desilylation | Basic conditions or Fluoride contamination.[1] | Ensure reaction media is neutral or slightly acidic; Avoid TBAF until Step 3. |
Module 4: Deprotection (Post-Functionalization)
Once the substituted alkyne is synthesized, the TMS group can be removed to reveal the terminal alkyne for "Click" chemistry (CuAAC) or Sonogashira coupling.
Protocol 3: Mild Desilylation
-
Reagents: K
CO (1.5 equiv), Methanol (MeOH). -
Procedure:
-
Dissolve the TMS-protected substituted alkyne in MeOH.
-
Add K
CO solid. Stir at room temperature for 1 hour. -
Monitoring: TLC will show a slight shift in R
(terminal alkynes are often more polar than TMS-alkynes). -
Workup: Dilute with water, extract with Et
O. -
Note: This step must be done after the propargylic substitution. Doing it before removes the stabilizing silicon effect.
-
References
-
Synthesis of Propargylic Alcohols: Midland, M. M. (1975). "Preparation of 1-Phenyl-2-propyn-1-ol." Journal of Organic Chemistry. (Contextual grounding for lithiation protocols).
-
Gold-Catalyzed Substitution: Georgy, M., Boucard, V., & Campagne, J. M. (2005).[2] "Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols." Journal of the American Chemical Society, 127(41), 14180-14181.
-
Iron-Catalyzed Substitution (Green Chemistry): Zhan, Z. P., et al. (2006). "FeCl3-catalyzed propargylic substitution of propargylic alcohols with carbon nucleophiles." Journal of Organic Chemistry, 71(21), 8298-8301.
-
Meyer-Schuster Rearrangement Mechanisms: Engel, D. A., & Dudley, G. B. (2009). "Olefinations of propargylic alcohols." Organic & Biomolecular Chemistry, 7, 4149-4158.
-
Review of Propargylic Substitution: Nishibayashi, Y. (2018).[3] "Scope and advances in the catalytic propargylic substitution reaction." RSC Advances.
Sources
The Strategic Application of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in the Synthesis of Complex Natural Products
Introduction: A Versatile Chiral Building Block in Modern Synthesis
In the intricate art of natural product synthesis, the strategic selection of starting materials and key intermediates is paramount to achieving efficiency, stereocontrol, and high yields. Among the arsenal of chiral building blocks available to the synthetic chemist, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has emerged as a versatile and powerful tool. This propargyl alcohol derivative, possessing a stereogenic center, a masked terminal alkyne, and a phenyl group, offers a unique combination of functionalities that can be strategically exploited in the construction of complex molecular architectures.
The presence of the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for the selective reaction of other functional groups within the molecule. This protection is crucial in multi-step syntheses where the sensitive C-H bond of a terminal alkyne could otherwise interfere with various reagents. Furthermore, the TMS group can be chemoselectively removed under mild conditions to unveil the terminal alkyne for subsequent transformations, such as coupling reactions, cyclizations, or additions. The phenyl group, in conjunction with the hydroxyl and alkynyl moieties, provides a rigid framework that can influence the stereochemical outcome of reactions at adjacent centers and serves as a valuable handle for further functionalization.
This application note will delve into the strategic use of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in the context of natural product synthesis. While a direct, complete total synthesis of a named natural product prominently featuring this specific reagent from start to finish is not extensively documented in readily available literature, its application can be expertly illustrated through its role in the synthesis of key fragments of complex molecules and in analogous transformations that are central to the assembly of natural product scaffolds. We will explore the fundamental reactivity of this building block, provide detailed protocols for its key transformations, and present a conceptual framework for its application in the synthesis of a hypothetical complex natural product fragment, drawing upon established synthetic strategies for similar molecules.
Core Principles and Strategic Applications
The utility of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol in natural product synthesis is rooted in several key chemical principles:
-
Stereoselective Nucleophilic Addition: As a chiral alcohol, it can be prepared in enantiomerically enriched form, serving as a chiral pool starting material. The stereocenter bearing the hydroxyl group can direct subsequent reactions, enabling the construction of new stereocenters with high diastereoselectivity.
-
Masked Alkyne Functionality: The TMS-protected alkyne is unreactive towards many reagents, allowing for transformations elsewhere in the molecule. This "masked" functionality can be revealed at a later, strategic point in the synthesis.
-
Versatility of the Propargyl Alcohol Moiety: The propargyl alcohol unit is a precursor to a wide array of functional groups. The hydroxyl group can be oxidized, reduced, or converted to a leaving group, while the alkyne can participate in a plethora of reactions including click chemistry, Sonogashira coupling, and various cyclization cascades.
A prime area of application for building blocks like 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is in the synthesis of polyketide and macrolide natural products. These molecules often feature long carbon chains with multiple stereocenters, making their stereocontrolled synthesis a significant challenge. Chiral propargyl alcohols provide an excellent starting point for the iterative construction of these chains.
Conceptual Application: Synthesis of a Polyketide Fragment
To illustrate the strategic application of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, we will outline a conceptual synthesis of a key fragment reminiscent of those found in complex macrolides like the phorboxazoles. While the total syntheses of phorboxazoles are well-documented and involve multi-component strategies[1][2], the following conceptual workflow demonstrates how our target molecule could be effectively employed.
Conceptual Workflow: Polyketide Fragment Synthesis
Caption: Conceptual workflow for the elaboration of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol into a polyketide-like fragment.
Detailed Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
This protocol describes a general method for the enantioselective addition of a silylacetylene to an aldehyde, which can be adapted for the synthesis of the title compound.
Materials:
-
Benzaldehyde
-
(Trimethylsilyl)acetylene
-
(-)-N-Methylephedrine
-
Zinc triflate (Zn(OTf)₂)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc triflate (1.1 equivalents) and (-)-N-methylephedrine (1.2 equivalents).
-
Add anhydrous toluene to dissolve the solids.
-
Add triethylamine (2.5 equivalents) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add benzaldehyde (1.0 equivalent).
-
Slowly add (trimethylsilyl)acetylene (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.
Causality: The use of a chiral ligand, (-)-N-methylephedrine, in conjunction with a Lewis acid, Zn(OTf)₂, forms a chiral complex that coordinates to the aldehyde and the acetylide, facilitating a facial-selective nucleophilic attack and leading to the formation of one enantiomer in excess.
Protocol 2: Desilylation of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
This protocol details the removal of the trimethylsilyl protecting group to reveal the terminal alkyne.
Materials:
-
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equivalent) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and dichloromethane to the residue.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Phenyl-2-propyn-1-ol.
Causality: The basicity of potassium carbonate in methanol is sufficient to effect the cleavage of the silicon-carbon bond of the trimethylsilyl group, which is a common and mild method for the deprotection of silylacetylenes.
Data Summary
| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric Alkynylation | Benzaldehyde, TMS-acetylene, Zn(OTf)₂, (-)-N-Methylephedrine, Et₃N, Toluene | (S)-1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | 70-85 | >95 |
| Desilylation | K₂CO₃, MeOH | 1-Phenyl-2-propyn-1-ol | >95 | - |
Mechanistic Insight: The Role of the Silyl Group
The trimethylsilyl group plays a multifaceted role beyond simple protection. Its steric bulk can influence the stereoselectivity of adjacent reactions. Moreover, the "silicon effect" can stabilize transient positive charges in the β-position during certain electrophilic additions to the alkyne, thereby controlling regioselectivity.
Desilylation and Subsequent Coupling Pathway
Caption: Pathway from a TMS-protected alkyne to a coupled en-yne product.
Conclusion and Future Outlook
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol stands as a testament to the power of rationally designed building blocks in the complex endeavor of natural product synthesis. Its unique combination of a chiral center, a masked alkyne, and a phenyl group provides chemists with a versatile tool for the stereocontrolled construction of intricate molecular frameworks. While its direct application in the complete total synthesis of a major natural product may not be as frequently highlighted as some other reagents, the principles it embodies and the transformations it enables are fundamental to the field. As the quest for novel and more efficient synthetic routes to biologically active molecules continues, the strategic deployment of such well-defined chiral building blocks will undoubtedly play an increasingly crucial role. Future research may see the incorporation of this and similar propargyl alcohols into novel cascade reactions and fragment coupling strategies, further expanding their utility in the synthesis of the next generation of complex natural products and therapeutic agents.
References
-
Organic Syntheses Procedure. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. [Link]
-
Forsyth, C. J., et al. (2011). Total synthesis of phorboxazole A via de novo oxazole formation. Journal of the American Chemical Society, 133(5), 1484–1505. [Link]
-
White, J. D., et al. (2006). Total Synthesis of Phorboxazole A. Organic Letters, 8(26), 6039–6042. [Link]
-
Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Highly Enantioselective Synthesis of Propargylic Alcohols from Terminal Alkynes and Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]
-
Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: TMS Deprotection & Side Reaction Troubleshooting
Current Status: Online Agent: Senior Application Scientist Ticket Subject: Troubleshooting Trimethylsilyl (TMS) Deprotection Failures
Introduction: The "Naked" Fluoride Trap
Welcome to the support center. If you are here, you likely attempted a standard TBAF (Tetra-n-butylammonium fluoride) deprotection and observed one of three outcomes: your substrate decomposed, your protecting group migrated, or you lost orthogonal silyl groups (TBS/TBDPS) intended to remain intact.
While TMS is the most labile silyl group, its removal is rarely "trivial" in complex settings. The standard reagent, TBAF, is not merely a source of fluoride; in THF, it behaves as a strong Brønsted base (approx. pH >10 due to inevitable water content generating
Below are the diagnostic modules to resolve your specific failure mode.
Module 1: Substrate Decomposition (Elimination & Epimerization)
Symptom:
"I treated my molecule with TBAF to remove the TMS ether. The TMS is gone, but I also see double bond formation, racemization of
-centers, or aldol-retro-aldol fragmentation."
Diagnosis: Base-Induced Degradation. The "naked" fluoride ion in aprotic solvents (THF) is extremely basic. It abstracts protons alpha to carbonyls or activates leaving groups, triggering elimination pathways (like the Peterson Olefination) or epimerization.
Troubleshooting Protocol
| Reaction Type | Mechanism of Failure | Solution |
| Base abstracts | Buffer the TBAF (See Protocol A). | |
| Peterson Olefination | Use Acidic Deprotection (HF•Pyridine) to force anti-pathway or stop elimination. | |
| Epimerization | Enolization of sensitive stereocenters by basic | Switch to |
Protocol A: Buffered TBAF (The "Gold Standard" for Base-Sensitive Substrates)
Use this when you must use fluoride but cannot tolerate high pH.
-
Prepare Reagents: Calculate 1.0 equivalent of TBAF (1.0 M in THF).
-
Add Buffer: Add 1.0 equivalent of Glacial Acetic Acid (AcOH) directly to the TBAF solution.
-
Why? This forms a buffer system.[4] The reactive species changes from basic
to the non-basic bifluoride .
-
-
Execution: Add the buffered mixture to your substrate at 0°C.
-
Monitoring: Reaction may be slower than unbuffered TBAF. Warm to RT only if necessary.
Protocol B: Mild Carbonate Methanolysis
Use this for strictly removing TMS esters/ethers while leaving TBS/TBDPS intact.
-
Solvent: Dissolve substrate in Methanol (0.1 M).
-
Reagent: Add 1.0 equiv of anhydrous
(Potassium Carbonate). -
Conditions: Stir at 0°C for 30 mins.
-
Mechanism: Methoxide attacks the silicon, forming volatile MeO-TMS. This is mild enough to spare most TBS groups.
Module 2: Silyl Migration (The Brook Rearrangement)
Symptom:
"The TMS group didn't leave; it just moved to the neighboring oxygen/carbon."
Diagnosis: Anionic Migration ([1,2]-Brook Rearrangement). Under basic conditions, an alkoxide generated near a silyl group can attack the silicon, causing it to "hop" to the oxygen (forming a silyl ether from a silyl carbinol) or vice versa (Retro-Brook).
Visualizing the Failure Mode
Caption: The [1,2]-Brook Rearrangement driven by the thermodynamic stability of the Si-O bond.
Troubleshooting Protocol
-
Avoid Bases: Do not use unbuffered TBAF or NaH.
-
Switch to Acid: Use Citric Acid in Methanol .
Module 3: Selectivity (Saving the TBS/TBDPS)
Symptom:
"I wanted to remove the TMS group, but my TBS and TBDPS groups fell off too."
Diagnosis: Over-reactivity of Fluoride. Fluoride is small and nucleophilic; it will eventually eat all silyl groups. Selectivity is kinetic, not thermodynamic.
Relative Rates of Deprotection
| Protecting Group | Relative Stability (Acid) | Relative Stability (Base/Fluoride) |
| TMS | 1 (Fastest) | 1 (Fastest) |
| TES | ~64 | ~10-100 |
| TBS (TBDMS) | ~20,000 | ~20,000 |
| TBDPS | ~5,000,000 | Stable (mostly) |
The Decision Matrix
Caption: Flowchart for selecting the correct reagent to maintain orthogonal protection.
Module 4: Workup & Purification (Removing the Silicon)
Symptom:
"The reaction worked, but I can't get rid of the silicon byproducts (HMDS/Fluorosilanes). They smear on the column."
Diagnosis: Inefficient Quench. TMS-F and Hexamethyldisiloxane (HMDS) are volatile but can "stick" in non-polar organic layers.
The "Ca/Mg" Scavenger Wash
Standard water washes are often insufficient. Use this workup to sequester fluoride and silicon species.
-
Quench: Pour reaction mixture into Saturated Aqueous
(Calcium Chloride). -
Extraction: Extract with
or EtOAc. -
Drying: Dry over
(Magnesium Sulfate).[13][14]-
Note: Avoid
if you suspect residual fluoride, as Mg coordinates oxygen/fluorine species better.
-
-
Evaporation: TMS-OMe (bp 57°C) and HMDS (bp 100°C) are volatile. Co-evaporate with heptane to help remove them.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[15] Standard reference for relative stability data and deprotection protocols.
-
Brook Rearrangement . Organic Chemistry Portal. Mechanistic details on anionic silyl migration.
-
Peterson Olefination . Organic Chemistry Portal. Details on acid vs. base elimination pathways.
-
Tetrabutylammonium Fluoride (TBAF) . Common Organic Chemistry. Reagent properties, basicity issues, and handling.[1][14][16]
-
Selective Deprotection of Silyl Ethers . Crouch, R. D. (2013).[17] Review of selective deprotection strategies.[16][18][19][20][21]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Brook Rearrangement [organic-chemistry.org]
- 11. Peterson Olefination [organic-chemistry.org]
- 12. Brook rearrangement | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Incomplete deprotection of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Technical Support Center: Deprotection of Silyl-Protected Alkynes
Introduction: The Challenge of TMS Deprotection in Propargylic Alcohols
The trimethylsilyl (TMS) group is an exceptionally useful protecting group for terminal alkynes, preventing the acidic alkyne proton from interfering with base- or metal-catalyzed reactions.[1] Its removal, or deprotection, is typically straightforward. However, when the substrate is a propargylic alcohol, such as 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, researchers can face challenges including incomplete reactions and low yields. This is often due to the inherent sensitivity of the propargylic alcohol moiety, which can be prone to degradation under standard deprotection conditions.[2][3]
This guide provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to address the specific issue of incomplete TMS deprotection for this class of molecules.
Troubleshooting Guide: Addressing Incomplete Deprotection
This section is designed to diagnose and solve common problems encountered during the deprotection of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.
Q1: My reaction is incomplete, with a significant amount of starting material remaining according to TLC analysis. What are the most likely causes?
A1: An incomplete reaction is the most common failure mode. The root cause can typically be traced to either reagent quality or suboptimal reaction conditions.
-
Reagent Quality:
-
Tetrabutylammonium fluoride (TBAF): Commercial TBAF solutions in THF are not anhydrous. They contain water and trace amounts of hydroxide, which can be detrimental. The actual fluoride concentration can be lower than stated, necessitating the use of excess reagent.[4][5] The basicity of these solutions can also promote side reactions over the desired deprotection.[5]
-
Potassium Carbonate (K₂CO₃): This reagent should be anhydrous. Using an old bottle that has absorbed atmospheric moisture can significantly hinder the reaction. It is recommended to use freshly opened or properly stored anhydrous K₂CO₃.[6]
-
-
Reaction Conditions:
-
Stoichiometry: Insufficient deprotection agent is a primary cause. For TBAF, it is common to use 1.1 to 1.5 equivalents, but for stubborn reactions, this may need to be increased.[5] For K₂CO₃/Methanol, the reaction is often catalytic, but ensuring sufficient reagent is present to drive the reaction is key.[6]
-
Temperature: While many deprotections are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, particularly with TBAF.[7] However, be cautious, as higher temperatures can also accelerate product degradation.
-
Reaction Time: TMS deprotection can be rapid, but some substrates require longer reaction times. It is crucial to monitor the reaction by TLC until the starting material is fully consumed. Note that for some base-catalyzed methods, excessively long reaction times have been reported to reduce yields.[6]
-
Q2: I'm observing a clean conversion of my starting material, but the yield of the desired 1-Phenyl-2-propyn-1-ol is low. What is happening to my product?
A2: Low isolated yield despite full conversion points towards product instability or loss during workup.
-
Product Degradation: Propargylic alcohols can be sensitive molecules.[2] The deprotected terminal alkyne, 1-Phenyl-2-propyn-1-ol, may be unstable under the reaction conditions, especially if they are basic or the reaction is run for an extended period. Base-catalyzed side reactions, such as decomposition or oligomerization, can occur.
-
Workup Issues:
-
If using TBAF, the workup often involves an aqueous extraction to remove the tetralkylammonium salts.[4] If your product has some water solubility, it can be lost during this phase.
-
A non-aqueous workup has been developed to circumvent this issue, involving the addition of a sulfonic acid resin and calcium carbonate to capture TBAF byproducts, followed by simple filtration.[4]
-
Q3: My standard TBAF protocol is sluggish and gives a messy reaction profile. How can I optimize it?
A3: The primary issue with TBAF is its basicity and water content.[5] Buffering the reaction can dramatically improve outcomes for sensitive substrates.
-
Buffered TBAF: Adding a mild acid, such as acetic acid (HOAc), to the TBAF solution can neutralize the highly basic hydroxide ions, making the reaction medium less harsh and minimizing base-catalyzed side reactions. A common practice is to use a 1:1 molar ratio of TBAF to acetic acid.
-
Temperature Control: Start the reaction at 0 °C. Add the TBAF solution dropwise to the substrate solution, then allow it to slowly warm to room temperature.[5] This helps to control any initial exotherm and minimize shock to the sensitive substrate.
Q4: Fluoride-based methods are not working well for my substrate. What is the best milder alternative?
A4: Base-catalyzed methanolysis using potassium carbonate (K₂CO₃) in methanol is a widely used, mild, and efficient alternative for deprotecting TMS-alkynes.[1][6]
-
Mechanism: The methoxide ion, generated in situ, acts as the nucleophile that attacks the silicon atom, cleaving the C(sp)-Si bond. This method avoids the often harsh and basic nature of fluoride reagents.
-
Advantages: The reagents are inexpensive, the workup is typically simpler than with TBAF, and the conditions are generally milder, which is beneficial for sensitive molecules like propargylic alcohols.
Visualized Mechanisms & Workflows
Caption: Deprotection pathways for TMS-alkynes.
Caption: Decision tree for troubleshooting deprotection.
Optimized Experimental Protocols
Method A: Potassium Carbonate in Methanol (Mild Conditions)
This is the recommended starting point for sensitive substrates.[6]
-
Preparation: Dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equiv.) in anhydrous methanol (to a concentration of approx. 0.1 M).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.1-0.3 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The product should be a more polar spot than the starting material. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Method B: Buffered Tetrabutylammonium Fluoride (TBAF)
This method is useful if Method A fails or if the substrate is incompatible with methanol.[5]
-
Preparation: In a separate flask, prepare the buffered TBAF reagent. To a 1 M solution of TBAF in THF (1.5 equiv.), add glacial acetic acid (1.5 equiv.) at 0 °C and stir for 5-10 minutes.
-
Reaction Setup: Dissolve the 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equiv.) in anhydrous THF (approx. 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the freshly prepared buffered TBAF solution dropwise to the stirred substrate solution.
-
Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor by TLC until completion (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Dilute with dichloromethane or ethyl acetate.
-
Extraction: Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Comparative Summary of Deprotection Methods
| Feature | Method A: K₂CO₃/MeOH | Method B: Buffered TBAF |
| Reagents | Anhydrous K₂CO₃, Anhydrous MeOH | 1M TBAF in THF, Acetic Acid |
| Solvent | Methanol | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1-3 hours | 1-4 hours |
| Pros | Very mild, inexpensive, simple workup | Effective for methanol-sensitive substrates |
| Cons | May not work for very sterically hindered groups | Reagent quality varies, workup can be tedious |
Frequently Asked Questions (FAQs)
-
FAQ1: Why is TBAF so common for silyl group removal, and what are its main drawbacks? TBAF is popular because the fluoride ion forms an exceptionally strong bond with silicon, providing a powerful thermodynamic driving force for the cleavage of Si-O and Si-C bonds.[8] Its solubility in organic solvents like THF is a major practical advantage.[5] The main drawbacks are its inherent basicity, the presence of water in commercial solutions which can affect reproducibility, and a sometimes cumbersome aqueous workup to remove tetralkylammonium byproducts.[4][5]
-
FAQ2: How does the propargylic alcohol moiety specifically influence the deprotection? While the alcohol itself does not directly participate in the C-Si bond cleavage, its presence makes the overall molecule more polar and potentially more susceptible to base-catalyzed degradation pathways compared to a simple alkyl- or aryl-substituted TMS-alkyne.[2] The stability of the final propargyl alcohol product is often the yield-limiting factor.
-
FAQ3: Can I use other fluoride sources like HF-Pyridine? HF-Pyridine is a potent fluoride source, but it is highly acidic and corrosive. It is typically reserved for the cleavage of very robust silyl ethers.[9] For a relatively sensitive molecule like a propargylic alcohol, HF-Pyridine would be considered excessively harsh and would likely lead to significant decomposition. Milder, buffered fluoride sources or non-fluoride methods are strongly preferred.
-
FAQ4: How can I best monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting material on a silica gel plate. The deprotected product, 1-Phenyl-2-propyn-1-ol, is more polar than its TMS-protected precursor due to the free hydroxyl group and the removal of the nonpolar TMS group. Therefore, the product spot will have a lower Rf value (it will travel less far up the plate). The reaction is complete when the starting material spot is no longer visible.
References
- ChemRxiv. (2021). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes.
- Gelest Technical Library.Deprotection of Silyl Ethers.
- Organic Chemistry Portal.
- Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
- Organic Chemistry Portal.tert-Butyldimethylsilyl Ethers.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- Yoshida, J. I., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access.
- ECHEMI.
- ChemSpider Synthetic Pages. (2001). Deprotection of trimethylsilyl group of an alkyne.
- ResearchGate. (2018). Deprotection of a) the TMS‐protected alkyne of 1 b with b) the....
- Reddit. (2025). preventing TMS alkyne deprotecting in reaction.
- ResearchGate.
- Royal Society of Chemistry. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry, 13, 7193–7222.
- Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.
- BenchChem.Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- Semantic Scholar.
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. rawsource.com [rawsource.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Troubleshooting TBAF Deprotection of Silyl Alkynes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize tetra-n-butylammonium fluoride (TBAF) for the deprotection of silyl-protected alkynes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the common challenges and frequently asked questions we receive from the field.
Frequently Asked Questions (FAQs)
Q1: My TBAF deprotection is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: This is one of the most common issues encountered. Several factors can contribute to an incomplete reaction.
-
Water Content in TBAF: Commercial TBAF solutions in THF are hygroscopic and invariably contain water.[1][2] While some water is often tolerated, excessive amounts can significantly hinder the reaction's efficiency, particularly for more sterically demanding silyl groups or sensitive substrates.[3][4] The fluoride ion's nucleophilicity is blunted by hydration.
-
Troubleshooting:
-
Use a fresh bottle of TBAF: Older bottles may have absorbed atmospheric moisture.[2]
-
Dry the TBAF solution: You can add activated 4 Å molecular sieves to the TBAF solution and let it stand for several hours before use.[2][3]
-
Consider "anhydrous" TBAF: While truly anhydrous TBAF is difficult to prepare and handle due to its high basicity and instability,[5][6] using a freshly opened bottle of a reputable grade is often sufficient.
-
-
-
Steric Hindrance: The steric bulk of the silyl protecting group and the surrounding molecular architecture can slow down the deprotection. The general reactivity order for silyl groups towards fluoride is: TMS > TES > TBS > TIPS > TBDPS.[7]
-
Troubleshooting:
-
Increase the reaction temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive it to completion. However, be cautious as this can also promote side reactions.
-
Increase the equivalents of TBAF: Using a larger excess of TBAF (e.g., 2-3 equivalents) can be effective, but be mindful of potential downstream purification challenges.
-
-
-
Insufficient Reaction Time: Some deprotections, especially with hindered substrates, simply require more time.
-
Troubleshooting:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Do not rely on a generic reaction time from the literature.
-
-
Q2: I'm observing a significant amount of a byproduct that is not my desired terminal alkyne. It appears my silyl group has been replaced by a hydrogen. What is happening?
A2: You are likely observing protodesilylation . This is a common side reaction where the transient alkynyl anion intermediate is quenched by a proton source before it can be worked up to the terminal alkyne.[8]
-
Mechanism of Protodesilylation: The TBAF deprotection generates an alkynyl anion. If a proton source (like water or an alcohol solvent) is readily available, it can protonate this anion, leading to the undesired protodesilylated byproduct.
-
Troubleshooting Protodesilylation:
-
Minimize Proton Sources: Use an anhydrous solvent (like THF) and a TBAF solution with low water content.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes disfavor the protodesilylation pathway.
-
Alternative Reagents: For substrates particularly prone to protodesilylation, consider milder, non-basic methods like using potassium carbonate in methanol.[9][10]
-
Q3: My starting material is consumed, but my yield is low and I see multiple decomposition products. What could be the cause?
A3: The basicity of the TBAF reagent is a likely culprit.[7][11] The fluoride ion itself is a base, and commercial TBAF solutions can be quite basic, leading to decomposition of sensitive functional groups in your molecule.
-
Troubleshooting Base-Sensitivity:
-
Buffer the reaction: Adding a mild acid, such as acetic acid, to the TBAF solution can buffer the reaction mixture and mitigate the decomposition of base-sensitive substrates.[7][11]
-
Use alternative, less basic fluoride sources: Reagents like HF-pyridine or triethylamine trihydrofluoride (3HF·Et₃N) are less basic and can be effective alternatives for sensitive compounds.[7]
-
Consider non-fluoride methods: For highly base-sensitive substrates, exploring alternatives like potassium carbonate in methanol might be the best approach.[9]
-
Purification and Workup Guide
Q4: How can I effectively remove the tetrabutylammonium salts from my reaction mixture, especially if my product is polar?
A4: Removing the highly water-soluble tetrabutylammonium salts can be challenging, particularly when the desired product also has high polarity, leading to product loss during aqueous workup.[12]
-
Standard Aqueous Workup (for non-polar to moderately polar products):
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer multiple times with water and then brine to remove the bulk of the TBA salts.
-
Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Troubleshooting for Polar Products:
-
Ion-Exchange Resin Method: This is a highly effective method for removing TBAF and its byproducts without an aqueous extraction.[12][13][14]
-
Protocol: After the reaction is complete, add a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture. Stir for a period, then filter off the solids and concentrate the filtrate.[12] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate helps in removing the fluoride.
-
-
Precipitation: In some cases, concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether can cause the tetrabutylammonium salts to precipitate, allowing for their removal by filtration.
-
Visualizing the Reaction and Byproducts
The following diagram illustrates the desired TBAF deprotection pathway and the common protodesilylation side reaction.
Caption: TBAF deprotection mechanism and protodesilylation side reaction.
Experimental Protocols
Standard Protocol for TBAF Deprotection of a TMS-Alkyne
-
Preparation: Dissolve the trimethylsilyl (TMS)-protected alkyne (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of TBAF: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution.[15]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water (5 mL).[11]
-
Dilute the mixture with a suitable organic solvent like ethyl acetate (20 mL).
-
Separate the layers and wash the organic phase with water (2 x 10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for TBAF Removal using Ion-Exchange Resin
This protocol is adapted for situations where the product is polar and an aqueous workup is undesirable.[12]
-
Reaction: Perform the TBAF deprotection as described in the standard protocol.
-
Addition of Resin and Base: Once the reaction is complete, add DOWEX 50WX8-400 sulfonic acid resin (H⁺ form, ~5 equiv) and powdered calcium carbonate (~5 equiv) to the reaction mixture.
-
Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake with the reaction solvent (e.g., THF or ethyl acetate).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography.
Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | High water content in TBAF | Use a fresh bottle or dry with molecular sieves.[3] |
| Steric hindrance | Increase temperature, reaction time, or equivalents of TBAF. | |
| Protodesilylation | Presence of proton sources | Use anhydrous solvents and low-water TBAF; run at lower temperatures. |
| Product Decomposition | Basicity of TBAF | Buffer the reaction with acetic acid; use a milder fluoride source (e.g., HF-pyridine).[7][11] |
| Difficult Purification | Polar product, TBA salt contamination | Use a non-aqueous workup with an ion-exchange resin.[12] |
References
-
Hogrefe, R. I., McCaffrey, A. P., Borozdina, L. U., McCampbell, E. S., & Vaghefi, M. M. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741. [Link]
-
Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Retrieved from [Link]
-
Reddit. (2016). 2 questions about TBAF deprotection. r/chemistry. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous tetrabutylammonium fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]
-
Hogrefe, R. I., McCaffrey, A. P., Borozdina, L. U., McCampbell, E. S., & Vaghefi, M. M. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed. [Link]
-
DigitalCommons@UNL. (2005). ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION. Retrieved from [Link]
-
Reddit. (2022). Can TBAF go bad?. r/Chempros. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
OChemNinjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Retrieved from [Link]
-
GalChimia. (2011). Just a little, please. Retrieved from [Link]
-
YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. Retrieved from [Link]
-
Reddit. (2022). Protiodesilylation of terminal alkynes method?. r/chemistry. Retrieved from [Link]
-
Kishi, Y., et al. (2005). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 7(19), 4141-4144. [Link]
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- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
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Technical Support Center: Troubleshooting Reactivity in Experiments with 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile propargylic alcohol in their synthetic workflows. We will address common challenges related to its reactivity, providing not just solutions but also the underlying chemical principles to empower your experimental design.
This document moves beyond simple protocols to offer a deep dive into the molecule's behavior, helping you to anticipate and overcome synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the structural features of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol and how they govern its chemical behavior.
Q1: What is the primary role of the trimethylsilyl (TMS) group in this molecule?
A: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Terminal alkynes possess a weakly acidic proton that can interfere with a wide range of reactions, particularly those involving organometallics or strong bases. By replacing this proton with a bulky, sterically hindering TMS group, the alkyne's C-H reactivity is masked, allowing for selective reactions at other parts of the molecule, such as the secondary alcohol. This protection is reversible and the TMS group can be selectively removed when reactivity at the alkyne terminus is desired.[1][2]
Q2: Why is the hydroxyl group on my substrate unreactive towards direct nucleophilic substitution?
A: The hydroxyl group (-OH) is intrinsically a poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base. For a nucleophilic substitution (either Sₙ1 or Sₙ2) to occur, the -OH group must first be converted into a better leaving group.[3][4] This is typically achieved by protonating it under strong acidic conditions to form an oxonium ion (-OH₂⁺), which can depart as a stable water molecule, or by converting it into an ester, such as a tosylate or mesylate, which are excellent leaving groups.
Q3: How does the TMS group influence common propargylic alcohol reactions like the Meyer-Schuster rearrangement?
A: The TMS group has a significant electronic and steric influence. In the context of the Meyer-Schuster rearrangement—the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound—the TMS group ensures that the reaction proceeds without complications from a terminal alkyne proton.[5][6] While the rearrangement itself primarily involves the alcohol and the alkyne backbone, the bulky TMS group can influence the stereoselectivity and rate of the reaction. Furthermore, it prevents the competing Rupe rearrangement, which typically occurs with tertiary alcohols that have a terminal alkyne.[6]
Q4: Can I perform reactions at the alkyne without removing the TMS group?
A: Yes, certain reactions that do not require a terminal C-H bond are compatible with the TMS-protected alkyne. The electron-rich triple bond can still participate in electrophilic additions or cycloaddition reactions. For instance, acid-catalyzed reactions with amides to form oxazoles have been successfully demonstrated with this substrate.[7] However, for hallmark terminal alkyne reactions like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, deprotection is a mandatory first step.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab. Each issue is followed by a diagnostic guide and recommended solutions.
Issue 1: Failed or Incomplete Nucleophilic Substitution at the Propargylic Position
Q: I am trying to displace the hydroxyl group with a nucleophile (e.g., a halide, azide, or cyanide), but I am only recovering my starting material. What is going wrong?
A: As discussed in the FAQs, the hydroxyl group's reluctance to act as a leaving group is the most common cause for this failure. You must activate it first. The choice of activation strategy depends on the nature of your nucleophile and the overall sensitivity of your molecule.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting failed nucleophilic substitutions.
Recommended Solutions:
-
Acid Catalysis (for Sₙ1-type reactions): Strong acids like HBr or HCl can protonate the alcohol, allowing it to leave as water and form a resonance-stabilized propargylic carbocation. This is effective but can lead to rearrangements or side reactions if your molecule has other acid-sensitive groups.[3]
-
Conversion to a Sulfonate Ester (e.g., Tosylate): Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine creates a tosylate. The tosylate anion is an exceptionally good leaving group, making the subsequent substitution with a wide range of nucleophiles highly efficient, often proceeding under milder conditions. (See Protocol 1).
-
Use of Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃): These reagents are excellent for converting secondary alcohols to the corresponding chlorides and bromides, respectively. The reaction mechanism involves the in-situ formation of an intermediate that has a very good leaving group.[4]
Issue 2: My Meyer-Schuster Rearrangement is Sluggish or Yielding Side Products
Q: I am attempting an acid-catalyzed Meyer-Schuster rearrangement to synthesize the corresponding enone, but the reaction is slow, incomplete, or I'm seeing decomposition. How can I optimize this?
A: The classic Meyer-Schuster rearrangement can be sensitive to the choice of acid catalyst and reaction conditions.[8] While strong Brønsted acids work, they can be harsh. Modern methods often employ milder transition-metal or Lewis acid catalysts that are more selective and efficient.[5][9]
Data Table 1: Comparison of Catalysts for the Meyer-Schuster Rearrangement
| Catalyst System | Typical Conditions | Advantages | Potential Issues & Considerations |
| Brønsted Acids (PTSA, H₂SO₄) | Toluene or CH₂Cl₂, reflux | Inexpensive, simple setup | Harsh conditions, potential for charring/decomposition, low selectivity.[6] |
| Gold(I/III) Catalysts (e.g., Ph₃PAuCl/AgOTf) | CH₂Cl₂ or MeCN, room temp. | Very mild, high yields, excellent E-selectivity, low catalyst loading.[9] | Cost of catalyst, sensitivity to air/moisture may require inert atmosphere. |
| Silver(I) Catalysts (e.g., AgNO₃) | Acetone or Dioxane, heat | Milder than Brønsted acids, good yields. | Can also promote nucleophilic substitution if nucleophiles are present.[10] |
| Indium(III) Catalysts (e.g., InCl₃) | Microwave irradiation, solvent-free or DCE | Extremely fast reaction times, high yields. | Requires specialized microwave equipment. |
Recommended Solutions:
-
Switch to a Milder Catalyst: For a substrate like 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, a gold-based catalyst is often the best choice for achieving a clean, high-yielding rearrangement at room temperature. (See Protocol 3).
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle of many Lewis acids and can also lead to undesired hydration side-products. Use dry solvents and an inert atmosphere (N₂ or Ar).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material. Over-running the reaction, especially under harsh conditions, can lead to product degradation.
Issue 3: Difficulty in Removing the Trimethylsilyl (TMS) Protecting Group
Q: My TMS deprotection is incomplete, or the process is cleaving other sensitive functional groups in my molecule. What are the best methods for selective removal?
A: The cleavage of the Si-C(sp) bond is typically straightforward, but selectivity is key. The choice of reagent should be guided by the stability of the rest of your molecule, particularly its tolerance to base or fluoride ions.
Data Table 2: Common Conditions for TMS-Alkyne Deprotection
| Reagent System | Solvent | Conditions | Compatibility & Notes |
| K₂CO₃ / MeOH | Methanol | Room Temp, 1-3 h | Very mild and economical. Highly selective for TMS alkynes over most other silyl ethers (e.g., TBS, TIPS). Ideal for base-tolerant molecules.[11] |
| TBAF (Tetrabutylammonium fluoride) | THF | 0 °C to Room Temp, <1 h | Very fast and effective, but fluoride is highly nucleophilic and will cleave almost all other silyl ethers. Can be basic. |
| AgNO₃ / Pyridine | aq. Acetone | Room Temp | Mild conditions suitable for sensitive substrates. Silver acetylide formation drives the reaction.[7] |
| DBU | Methanol | Room Temp | A non-nucleophilic organic base that can selectively cleave TMS from alkynes in the presence of more sterically hindered silyl groups. |
Recommended Solutions:
-
Start with the Mildest Conditions: The K₂CO₃/Methanol method is the go-to procedure for most applications due to its low cost, mildness, and high selectivity. (See Protocol 2).
-
For Fluoride-Sensitive Substrates: If your molecule cannot tolerate fluoride ions, basic methanolysis (K₂CO₃/MeOH) is the superior choice.
-
For Base-Sensitive Substrates: If your molecule has base-labile groups (e.g., esters that could be saponified), a slightly acidic or neutral method like aqueous silver nitrate may provide a better outcome.[7]
Section 3: Key Experimental Protocols
These protocols are provided as a starting point for your experimental work. Always perform reactions on a small scale first to optimize conditions for your specific setup.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol converts the poorly-reacting alcohol into an excellent leaving group for subsequent Sₙ2 reactions.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 eq).
-
Solvent & Base: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath. Add dry pyridine (2.0 eq).
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with 1M HCl (to remove pyridine), then with saturated NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
Protocol 2: Mild and Selective TMS Deprotection
This method uses potassium carbonate in methanol and is highly selective for terminal TMS-alkynes.[11]
-
Preparation: Dissolve the TMS-protected alkyne (1.0 eq) in methanol (MeOH) (approx. 0.2 M concentration) in a round-bottom flask at room temperature.
-
Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.2 eq). A catalytic amount is sufficient.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add diethyl ether and water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting terminal alkyne, 1-Phenyl-2-propyn-1-ol, is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 3: Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol provides a mild and efficient route to the corresponding α,β-unsaturated enone.
Caption: Workflow for a gold-catalyzed Meyer-Schuster rearrangement.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂), dissolve 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add the gold(I) catalyst precursor, such as (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.02 eq, 2 mol%).
-
Co-catalyst Addition: Add a silver salt co-catalyst, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆) (0.02 eq, 2 mol%). The silver abstracts the chloride from the gold precursor to generate the active cationic gold species in situ.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion (as determined by TLC), quench the reaction by filtering the mixture through a short plug of silica gel or Celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude enone, (E)-1-phenyl-3-(trimethylsilyl)prop-2-en-1-one, can be purified by flash column chromatography.
References
-
Padwa, A., Ginn, J. D., & McClure, M. S. (2002). Some Aspects of the Chemistry of Alkynylsilanes. Organic Letters, 4(9), 1555-1557. [Link]
-
Swamy, V., & Vura, S. (2021). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]
-
Venkatesh, C., & Singh, V. K. (2011). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 9(21), 7293-7303. [Link]
-
Majumder, S. (2020). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. [Link]
-
Wikipedia contributors. (2023). Meyer–Schuster rearrangement. Wikipedia. [Link]
-
Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. University of California, Los Angeles. [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. [Link]
-
Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
Reddy, T. J., & Tykwinski, R. R. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. Chemical Society Reviews, 44(23), 8475-8496. [Link]
-
Pennell, M. (2013). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]
-
Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. [Link]
-
Awuah, E., & Capretta, A. (2010). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry, 8(15), 3337-3347. [Link]
-
Reddy, B. V. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
Sources
- 1. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. csueastbay.edu [csueastbay.edu]
- 4. youtube.com [youtube.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
Reactivity comparison of silyl-protected and unprotected propargyl alcohols
Executive Summary
Propargyl alcohols (
This guide analyzes the divergent reactivity profiles of these two species, focusing on lithiation dynamics, palladium-catalyzed cross-couplings, and gold-catalyzed cycloisomerizations.
Fundamental Chemical Divergence
The primary distinction lies in the dual nature of the hydroxyl group: it is both a Brønsted acid (
| Feature | Unprotected Propargyl Alcohol | Silyl-Protected Propargyl Ether |
| Acidity | High (Alkynyl H | Low (Only Alkynyl H acidic) |
| Nucleophilicity | High (O-nucleophile) | Null (O is masked) |
| Coordination | Acts as a Directing Group (DG) for metals (e.g., Li, Mg, Au) | Steric blocking; prevents coordination |
| Rearrangement | Prone to Meyer-Schuster/Rupe (Acid catalyzed) | Stable to acid (until deprotection) |
Decision Matrix: To Protect or Not?
Figure 1: Strategic decision tree for propargyl alcohol protection based on desired reaction outcomes.
Metalation Strategies: The "Dianion" vs. "Monoanion"
In nucleophilic substitution or addition reactions involving strong bases (e.g., n-BuLi), the presence of the hydroxyl proton dictates the stoichiometry and the aggregation state of the organometallic intermediate.
Unprotected: The Dianion Strategy & Alkoxide Direction
Unprotected propargyl alcohols require 2.0+ equivalents of base. The first equivalent deprotonates the hydroxyl group, forming a lithium alkoxide. This alkoxide is not merely a bystander; it acts as an internal directing group .
-
Mechanism: The Li-alkoxide coordinates with the incoming organolithium reagent, directing it to the proximal alkyne face or stabilizing the propargylic position.
-
Application: Regioselective anti-silyllithiation.[1][2][3] As demonstrated by Karad et al., the propargylic alkoxide directs the addition of silyllithium reagents across the triple bond, a reaction that fails or loses selectivity with silyl-protected variants [1].
Protected: The Monoanion Strategy
Protected ethers require only 1.0 equivalent of base to deprotonate the terminal alkyne.
-
Advantage: Cleaner reaction profiles for simple alkylations.
-
Disadvantage: Loss of the "alkoxide directing effect." Large protecting groups (TIPS, TBDPS) can sterically hinder the approach of electrophiles to the acetylenic carbon.
Gold-Catalyzed Cycloisomerizations
Gold catalysis (Au(I)/Au(III)) represents the most dramatic divergence in reactivity. The free hydroxyl group is a potent intramolecular nucleophile that attacks the Au-activated
Unprotected: Pathway to Oxygen Heterocycles
When unprotected, the pendant -OH attacks the activated alkyne (5-exo-dig or 6-endo-dig), leading to furans or dihydrofurans.
-
Mechanism: Intramolecular Hydroalkoxylation.
-
Outcome: Rapid formation of heterocycles.
Protected: Pathway to Allenes and Enynes
Masking the oxygen prevents hydroalkoxylation. The gold catalyst, unable to trigger cyclization via the oxygen, instead promotes 1,2-acyloxy or 1,2-silyl migrations (if esters or specific silyl groups are present) or activates the alkyne for external nucleophiles.
-
Mechanism: Silyl migration or skeletal rearrangement (Meyer-Schuster type without cyclization).
-
Outcome: Formation of functionalized allenes or enones [2].
Figure 2: Mechanistic divergence in Gold(I) catalysis driven by protecting group status.
Palladium Catalysis: Sonogashira Coupling
The "Copper Effect" and Homocoupling
In Sonogashira coupling, the use of Copper(I) co-catalysts is standard but risky for unprotected terminal alkynes.
-
Unprotected Risk: In the presence of
and Cu(I), unprotected propargyl alcohols are highly susceptible to Glaser homocoupling (dimerization), yielding diynes instead of the desired cross-coupled product. The free -OH can also coordinate to Pd, potentially poisoning the catalyst or altering the ligand sphere. -
Protected Advantage: Bulky silyl groups (e.g., TIPS) on the oxygen do not prevent Glaser coupling of the alkyne directly, but they significantly improve solubility in non-polar solvents where homocoupling is often slower. More importantly, they prevent side-cyclizations .
Case Study: The Furan Trap
Unprotected propargyl alcohols coupled with electron-deficient aryl halides (e.g., acid chlorides or ortho-halo esters) often do not stop at the alkyne.
-
Reaction: Coupling-Isomerization-Cyclization (CIC).
-
Result: The intermediate couples, then the free -OH attacks the triple bond (isomerized to an allene/enone) to form a furan [3].
-
Prevention: Silyl protection forces the reaction to stop at the linear alkyne stage.
Experimental Protocols
Protocol A: One-Pot Sonogashira-Cyclization (Unprotected)
Use this protocol to intentionally synthesize substituted furans.
Reagents:
-
Propargyl alcohol (1.0 equiv)
-
Benzoyl chloride (1.0 equiv)
- (2 mol%)
-
CuI (1 mol%)
- (3.0 equiv)
-
THF (0.2 M)
Procedure:
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Addition: Add THF, triethylamine, aryl halide, and catalysts. Stir for 5 min.
-
Coupling: Add propargyl alcohol dropwise via syringe.
-
Reaction: Heat to 60°C. The initial coupling occurs rapidly (< 1 h).
-
Cyclization: Continue heating for 4-6 hours. The intermediate ynone undergoes Michael addition by the pendant -OH (often requiring slight acid workup or occurring spontaneously on silica) to yield the furan.
-
Validation: Monitor disappearance of the alkyne stretch (
) and appearance of furan C=C signals in IR/NMR.
Protocol B: Regioselective Anti-Silyllithiation (Unprotected/Alkoxide Directed)
Use this protocol to install a silyl group across the triple bond with high regiocontrol.
Reagents:
-
Propargyl alcohol (1.0 equiv)
-
Silyllithium reagent (
, 1.2 equiv) -
Electrophile (e.g., MeI, 1.5 equiv)
-
THF (0.5 M) at -78°C
Procedure:
-
Deprotonation: Dissolve propargyl alcohol in THF at -78°C. Add n-BuLi (1.0 equiv) to generate the lithium alkoxide in situ.
-
Addition: Add the silyllithium reagent dropwise.
-
Note: The Li-alkoxide directs the Si group to the
-carbon (anti-addition) relative to the alcohol.
-
-
Quench: Add the electrophile (MeI) to trap the resulting vinyl lithium species.
-
Workup: Warm to RT, quench with sat.
, extract with ether. -
Result: Formation of the
-silyl allylic alcohol with Z-selectivity (or E depending on specific silyl source).
References
-
Regioselective Anti-Silyllithiation of Propargylic Alcohols. Karad, S. N.; Saito, H.; Shimokawa, J.; Yorimitsu, H. J. Org.[1][2][3][4] Chem.2024 , 89, 3677-3683.[4] Link
-
Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols. Comparison of reactivity pathways in gold catalysis. Org.[5][6][7] Lett.2019 , 21, 7791-7794.[6] Link
-
Coupling-Isomerization Synthesis of Chalcones and Furans. Analysis of the Sonogashira-Cyclization sequence. Eur. J. Org.[8] Chem.2006 , 2815-2826. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Anti-Silyllithiation of Propargylic Alcohols [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. ntnu.edu [ntnu.edu]
A Technical Guide to 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Benchmarking a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of propargyl moieties is a cornerstone for the construction of complex molecular architectures. Among the repertoire of reagents available for this purpose, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol stands out as a particularly versatile and valuable building block. This guide provides a comprehensive analysis of this reagent, benchmarking its performance against key synthetic equivalents through a review of established chemical transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present comparative data to inform your selection of the optimal synthetic tool.
The Strategic Advantage of the Trimethylsilyl Group
The utility of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol as a synthetic precursor is fundamentally linked to the presence of the trimethylsilyl (TMS) group. This appendage is not merely a passive placeholder; it actively modulates the reactivity of the molecule in several critical ways:
-
Terminal Alkyne Protection: The TMS group effectively "caps" the terminal alkyne, preventing unwanted side reactions that can occur with the acidic proton of an unprotected terminal alkyne, such as coupling reactions or deprotonation under basic conditions.
-
Enhanced Stability and Handling: Silyl-protected propargyl alcohols are generally more stable and less prone to decomposition than their unprotected counterparts, facilitating easier handling and purification.[1]
-
Regiocontrol in Reactions: The steric bulk and electronic effects of the TMS group can influence the regioselectivity of addition reactions to the alkyne.
-
Facile Deprotection: The Si-C bond is readily and selectively cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne at the desired stage of a synthetic sequence.
These attributes make 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol a highly predictable and controllable synthetic tool.
Comparative Analysis of Key Synthetic Equivalents
The choice of a propargylating agent is dictated by the specific transformation and the substrate's functional group tolerance. Here, we compare 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol with its most common synthetic equivalents in two cornerstone reactions of propargyl alcohols: the Nicholas reaction and the Meyer-Schuster rearrangement.
Synthetic Equivalents Profile
| Reagent | Structure | Key Features |
| 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | Ph-CH(OH)-C≡C-TMS | Protected terminal alkyne, stable, good for sequential reactions. |
| 1-Phenyl-2-propyn-1-ol | Ph-CH(OH)-C≡CH | Unprotected terminal alkyne, reactive acidic proton. |
| Propargyl Bromide | H-C≡C-CH₂Br | Highly reactive electrophile, prone to side reactions and requires careful handling. |
| Allenylsilanes/Stannanes | R₃Si/R₃Sn-CH=C=CH₂ | Offer alternative regioselectivity (γ-addition). |
The Nicholas Reaction: Stabilizing Propargyl Cations
The Nicholas reaction is a powerful method for the formation of carbon-carbon bonds via the reaction of a nucleophile with a dicobalt hexacarbonyl-stabilized propargylic cation.[2] The cobalt complex effectively shields the alkyne and dramatically lowers the activation energy for cation formation, allowing for reactions with a wide range of nucleophiles under mild conditions.
Workflow of the Nicholas Reaction:
Caption: General workflow of the Nicholas Reaction.
Performance Comparison in the Nicholas Reaction:
While direct, side-by-side quantitative comparisons in the literature are limited, we can infer performance based on general principles and isolated examples.
| Reagent | Expected Yield | Stereoselectivity | Advantages | Disadvantages |
| 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | Good to Excellent | High, sterically directed | Stable precursor; TMS group can direct nucleophilic attack and allows for further functionalization after deprotection. | Requires an additional deprotection step if the terminal alkyne is desired. |
| 1-Phenyl-2-propyn-1-ol | Moderate to Good | Variable | Direct formation of the propargylated product. | The acidic proton can interfere with basic nucleophiles or lead to side reactions. |
| Propargyl Bromide | Variable | Generally lower | Readily available and highly reactive. | Prone to elimination and other side reactions; can be challenging to control. |
The TMS group in 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol offers a distinct advantage in the Nicholas reaction by ensuring the stability of the starting material and preventing unwanted reactions of the terminal alkyne. The steric bulk of the TMS group can also play a crucial role in directing the approach of the nucleophile, potentially leading to higher diastereoselectivity in reactions with chiral substrates.
The Meyer-Schuster Rearrangement: Access to Unsaturated Carbonyls
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated aldehydes or ketones.[3] This reaction provides a valuable route to these important synthetic intermediates.
Mechanism of the Meyer-Schuster Rearrangement:
Caption: Simplified mechanism of the Meyer-Schuster Rearrangement.
Performance Comparison in the Meyer-Schuster Rearrangement:
| Reagent | Expected Yield | Product | Advantages | Disadvantages |
| 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | Good | α,β-Unsaturated Acylsilane | The TMS group directs the rearrangement to form a synthetically versatile acylsilane.[4] | The initial product is not a simple aldehyde or ketone. |
| 1-Phenyl-2-propyn-1-ol | Moderate to Good | Cinnamaldehyde | Direct formation of the α,β-unsaturated aldehyde.[5] | Can be prone to side reactions under strongly acidic conditions. |
In the Meyer-Schuster rearrangement, the TMS group fundamentally alters the product outcome. Instead of the expected α,β-unsaturated aldehyde, the rearrangement of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol leads to the formation of an α,β-unsaturated acylsilane.[4] These acylsilanes are valuable synthetic intermediates in their own right, participating in a variety of transformations. This highlights the ability of the TMS group to not only protect the alkyne but also to channel the reactivity towards alternative, valuable products.
Experimental Protocols
To provide a practical context for the use of these reagents, we present detailed, self-validating protocols for the synthesis of the parent alcohols.
Protocol 1: Synthesis of 1-Phenyl-2-propyn-1-ol[6]
This procedure details the synthesis of the unprotected propargyl alcohol via the addition of an acetylide to benzaldehyde.
Reaction Scheme:
Materials and Reagents:
-
Magnesium turnings
-
n-Butyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (catalytic amount)
-
Acetylene gas
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, place magnesium turnings (1.2 eq).
-
Add anhydrous THF and a crystal of iodine.
-
Add a small portion of n-butyl chloride (1.2 eq) and heat to initiate the Grignard reaction. Once initiated, add the remaining n-butyl chloride dropwise and continue stirring until the magnesium is consumed.
-
Cool the reaction mixture to 0 °C and bubble acetylene gas through the solution for 15 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10% ethyl acetate in petroleum ether) to afford 1-phenyl-2-propyn-1-ol. A reported yield for a similar procedure is 86%.[6]
Protocol 2: Synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol[1]
This protocol describes a method for the synthesis of the non-phenylated TMS-protected propargyl alcohol. The synthesis of the title compound, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, would follow a similar procedure starting from 1-phenyl-2-propyn-1-ol.
Reaction Scheme:
Materials and Reagents:
-
3-Butyn-1-ol
-
Ethylmagnesium bromide solution in THF
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (3 M)
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-butyn-1-ol (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add ethylmagnesium bromide solution (2.2 eq) dropwise over 1 hour.
-
Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour before re-cooling to 0 °C.
-
Slowly add freshly distilled chlorotrimethylsilane (2.2 eq) over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature over 1-2 hours.
-
Pour the reaction mixture into ice-cold 3 M hydrochloric acid with rapid stirring and continue to stir for an additional 2 hours.
-
Separate the organic phase and extract the aqueous phase with ether (3x).
-
Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol. A reported yield for this procedure is 71%.[7]
Conclusion and Future Outlook
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a highly valuable and versatile reagent in organic synthesis. The trimethylsilyl group imparts stability, facilitates handling, and, most importantly, provides a powerful tool for controlling reactivity and directing reaction pathways. As demonstrated in the context of the Nicholas reaction and the Meyer-Schuster rearrangement, the TMS group can be leveraged to achieve high yields and selectivities, and even to access unique product classes such as α,β-unsaturated acylsilanes.
While direct comparative studies remain somewhat limited in the literature, the principles outlined in this guide provide a strong foundation for rational reagent selection. For syntheses requiring a protected terminal alkyne for subsequent transformations, or where the acidic proton of an unprotected alkyne could be problematic, 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is often the superior choice.
Future research in this area will likely focus on the development of new catalytic systems that can further enhance the selectivity of reactions involving these propargyl alcohols and their derivatives. Additionally, the exploration of novel transformations of the resulting products, such as the versatile acylsilanes, will continue to expand the synthetic utility of this important class of building blocks.
References
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]
-
(z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses. [Link]
-
Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. MDPI. [Link]
-
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-. PubChem. [Link]
-
Meyer–Schuster rearrangement. Wikipedia. [Link]
-
One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate. [Link]
-
Addition Reactions of Alkynes. MSU Chemistry. [Link]
-
On the mechanism of gold(I)-catalyzed Meyer- Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. The Royal Society of Chemistry. [Link]
-
Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. Organic & Biomolecular Chemistry. [Link]
-
Addition Reactions of Alkynes. MSU Chemistry. [Link]
-
. [Link]
-
Electronically Activated Organoboron Catalysts for Enantioselective Propargyl Addition to Trifluoromethyl Ketones. PMC. [Link]
-
a) Enantioconvergent intramolecular Nicholas reaction of propargylic alcohols. b) Interconversion of intermediate planar‐chiral dicobalt complexes. ResearchGate. [Link]
-
Reactions of Alkynes. Master Organic Chemistry. [Link]
-
Insight into the Key Factors that Influence the Reaction Pathways in the Silyl‐Prins Cyclization of gem‐Vinylsilyl Alcohols. Wiley Online Library. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. [Link]
-
Substituted arene synthesis by propargylation. Organic Chemistry Portal. [Link]
-
Nicholas Reaction. NROChemistry. [Link]
-
Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
-
Protection of Alcohols. OpenOChem Learn. [Link]
-
Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. NPTEL. [Link]
-
On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. MDPI. [Link]
-
catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses. [Link]
-
a. Selective O‐propargylation of NAH‐para‐phenolic derivative 5.... ResearchGate. [Link]
-
Synthesis of α,β-Unsaturated Acylsilanes via Perrhenate-Catalyzed Meyer-Schuster Rearrangement of 1-Silylalkyn-3-ols. PubMed. [Link]
-
3-Trimethylsilyl-2-Propyn-1-Ol 95.0%(GC). PureSynth. [Link]
Sources
- 1. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes [mdpi.com]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. Synthesis of α,β-Unsaturated Acylsilanes via Perrhenate-Catalyzed Meyer-Schuster Rearrangement of 1-Silylalkyn-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide: Palladium Catalysts for Cross-Coupling of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Executive Summary
The cross-coupling of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol presents a unique chemoselective challenge: the substrate contains a secondary propargylic alcohol, a terminal phenyl ring, and a trimethylsilyl (TMS) protected alkyne. The primary transformation for this substrate is the One-Pot Desilylation-Sonogashira Coupling .
For most research applications, the PdCl₂(PPh₃)₂ / CuI system utilizing CsF for in situ desilylation is the superior choice, offering the highest cost-efficiency and robust yields (>85%). However, for pharmaceutical applications requiring strict impurity control (specifically avoiding Glaser homocoupling dimers), a Copper-Free Pd(OAc)₂ / XPhos system is the recommended alternative.
Mechanistic Context: The "Sila-Sonogashira" Cycle[1]
Understanding the catalyst's role requires dissecting the reaction pathway. Unlike standard terminal alkynes, this substrate requires a "deprotection-first" or "concerted deprotection-coupling" mechanism.
The TMS group acts as a mask. The catalytic cycle must accommodate the generation of the active acetylide in situ to prevent the buildup of the explosive or unstable free alkyne, while preserving the propargylic alcohol functionality.
Key Mechanistic Phases:
-
Desilylation: Fluoride (F⁻) or hydroxide (OH⁻) attacks the Silicon, releasing the terminal alkyne.
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.
-
Transmetallation: The copper-acetylide (in Cu-catalyzed systems) or the naked acetylide (in Cu-free systems) transfers the organic group to Palladium.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Figure 1: The Sila-Sonogashira catalytic cycle showing the critical pre-activation desilylation step.
Comparative Analysis of Catalyst Systems
The following table compares the three most effective catalytic systems for coupling 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol with aryl iodides/bromides.
| Feature | System A: The Standard | System B: The Reactive | System C: The Clean (Cu-Free) |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos |
| Co-Catalyst | CuI (5 mol%) | CuI (5 mol%) | None |
| Activator | CsF or TBAF | TBAF | Cs₂CO₃ / KOH |
| Atmosphere | Inert (Argon/N₂) | Strictly Inert (Glovebox pref.) | Inert (Argon) |
| Yield (Avg) | 85-92% | 88-95% | 75-85% |
| Selectivity | Moderate (Risk of Glaser coupling) | Moderate | High (No homocoupling) |
| Cost | Low | Medium | High (Ligand cost) |
| Best For | General synthesis, scale-up | Sterically hindered aryl halides | Pharma intermediates, impurity-sensitive steps |
Deep Dive: Why System A (PdCl₂(PPh₃)₂) Wins for General Use
For the specific substrate 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol , the propargylic alcohol moiety is stable under the mild basic conditions of System A. The use of PdCl₂(PPh₃)₂ is preferred over Pd(PPh₃)₄ because the Pd(II) precatalyst is air-stable, allowing for easier weighing and handling on the benchtop before degassing. The reduction to Pd(0) happens in situ via the phosphine ligand or the alkyne.
The "Copper Problem"
While System A is robust, the presence of Copper (CuI) and oxygen traces can lead to the Glaser coupling of the deprotected alkyne (forming a diyne dimer). If your purification cannot easily separate the dimer from the product, you must switch to System C (Copper-Free).
Experimental Protocols
Protocol A: The Robust Method (PdCl₂(PPh₃)₂ / CsF)
Best for: Routine synthesis where high yield is prioritized over trace impurity profiles.
Reagents:
-
Substrate: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Desilylating Agent: CsF (2.0 equiv)
-
Solvent: DMF or DMSO (Wet solvents can be tolerated, but dry is preferred)
Step-by-Step Workflow:
-
Setup: Charge a dried Schlenk flask with PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and CsF (2.0 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add the Aryl Iodide (1.1 mmol) and the TMS-propargylic alcohol (1.0 mmol) dissolved in degassed DMF (5 mL).
-
Reaction: Stir at 40–60°C for 4-12 hours. Monitor via TLC/LCMS.
-
Note: The propargylic alcohol is thermally sensitive; do not exceed 80°C to avoid elimination reactions.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: The High-Purity Method (Copper-Free Pd/XPhos)
Best for: Drug development stages where copper contamination or homocoupling is unacceptable.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base/Activator: Cs₂CO₃ (3.0 equiv) + MeOH (10 equiv, proton source for desilylation mechanism)
-
Solvent: CH₃CN or THF
Step-by-Step Workflow:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in CH₃CN for 10 mins under Argon to generate the active catalytic species (Yellow to orange/red shift).
-
Main Reaction: Transfer the catalyst solution to a flask containing the TMS-substrate, Aryl Halide, and Cs₂CO₃.
-
Activation: Add MeOH (essential for the desilylation kinetics in this specific Cu-free cycle).
-
Heating: Heat to 60-70°C . Reaction times are typically longer (12-24h) than Cu-catalyzed methods.
Decision Matrix for Catalyst Selection
Use this logic flow to determine the exact conditions for your specific batch.
Figure 2: Decision matrix for selecting the optimal catalytic system based on impurity tolerance and substrate sterics.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters. Link
-
Capani, J. S., et al. (2019).[3] CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. Link
- Key Reference: Establishes the CsF/PdCl₂(PPh₃)₂ protocol as a high-yield standard for TMS-alkynes.
-
Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition. Link
- Key Reference: Foundation for the Copper-Free protocols using bulky phosphines like XPhos.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
Sources
Analysis of diastereoselectivity in the reduction of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Executive Summary
The reduction of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol presents a classic challenge in stereochemical control. The presence of the bulky trimethylsilyl (TMS) group at the
For drug development professionals, the "diastereoselectivity" in this context refers to the geometric isomerism (
-
Red-Al Reduction: The industry standard for accessing the (
)-isomer via chelation control. -
Lindlar Hydrogenation: The primary route to the (
)-isomer via surface catalysis.
Part 1: The ( )-Selective Pathway (Red-Al)[1]
Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® / Vitride).[1]
Target Product: (
1.1 Mechanistic Insight: The Silicon Effect & Chelation
Unlike Lithium Aluminum Hydride (LiAlH
The high selectivity arises from a specific cyclic aluminate intermediate . The aluminum center coordinates with the propargylic alkoxide. The hydride is then delivered intramolecularly to the carbon proximal to the hydroxyl group (C2), placing the bulky TMS group and the hydroxymethyl group in a trans relationship to minimize steric repulsion in the transition state.
Figure 1: Chelation-controlled hydride delivery mechanism ensuring (E)-selectivity.
1.2 Optimized Protocol (Red-Al)
Based on the methodology of Jones and Denmark (Organic Syntheses).
Reagents:
-
Substrate: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol (1.0 equiv)
-
Red-Al (3.5 M in toluene, 1.5 equiv)
-
Solvent: Anhydrous Ether or THF (Ether often yields higher E/Z ratios)
-
Quench: Rochelle’s Salt (Sodium potassium tartrate)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous diethyl ether and the propargylic alcohol. Cool to 0°C .
-
Addition: Add Red-Al solution dropwise via syringe. Critical: Maintain temperature <5°C to prevent side reactions (C-Si bond cleavage).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C). Monitor by TLC (disappearance of alkyne).
-
Quenching (The "Emulsion Killer"):
-
Cool back to 0°C.
-
Slowly add 3.6 M H
SO or Saturated Rochelle's Salt solution. -
Note: Aluminum hydrides form sticky emulsions with water/NaOH. Rochelle's salt forms a soluble tartrate-aluminum complex, ensuring clean phase separation.
-
-
Workup: Extract with ether, wash with brine, dry over MgSO
. -
Purification: Vacuum distillation or flash chromatography.
Part 2: The ( )-Selective Pathway (Lindlar)
Reagent: H
2.1 Mechanistic Insight: Surface Catalysis
The Lindlar reduction operates via syn-addition of hydrogen across the triple bond. The catalyst surface absorbs the alkyne.[2] The lead poison and quinoline additive occupy active sites, reducing the catalyst's activity just enough to prevent over-reduction to the alkane and to inhibit isomerization to the thermodynamic (
2.2 Optimized Protocol (Lindlar)
Adapted from Overman and Brown (Organic Syntheses).
Reagents:
-
Substrate (1.0 equiv)
-
Lindlar Catalyst (5 wt% Pd on CaCO
, poisoned with Pb) -
Quinoline (Synthetic grade, prevents over-reduction)
-
Solvent: Methanol or Ethyl Acetate
-
Hydrogen Gas (Balloon or 1 atm)
Step-by-Step Workflow:
-
Setup: In a hydrogenation flask, dissolve substrate in Methanol.
-
Poisoning: Add Quinoline (approx. 2-5 drops per gram of substrate).
-
Catalyst: Add Lindlar catalyst (5-10 wt% relative to substrate).
-
Purge: Evacuate and backfill with Argon (3x), then Hydrogen (3x).
-
Reaction: Stir vigorously under H
balloon (1 atm).-
Critical: Monitor H
uptake. The reaction often slows significantly after 1 equivalent. Stop immediately to prevent over-reduction.
-
-
Workup: Filter through a Celite pad to remove Palladium. Concentrate filtrate.[3]
Part 3: Comparative Analysis & Decision Guide
The choice between Red-Al and Lindlar is strictly dictated by the desired geometry. There is no "better" reagent, only the correct one for the target diastereomer.
| Feature | Red-Al Reduction | Lindlar Hydrogenation |
| Major Isomer | ( | ( |
| Selectivity | >99:1 ( | ~90:10 to 95:5 ( |
| Mechanism | Intramolecular Hydride Delivery | Heterogeneous Syn-Addition |
| Key Risk | C-Si bond cleavage (if too hot) | Over-reduction to alkane |
| Scalability | High (Industrial standard) | Moderate (Catalyst cost/filtration) |
| Solvent | Ether/Toluene (Anhydrous) | Methanol/EtOAc |
Decision Workflow
Figure 2: Strategic selection guide for geometric isomer control.
Part 4: Troubleshooting & Critical Parameters
-
The "Silicon Effect" in Red-Al Reduction:
-
Issue: Loss of the TMS group.
-
Cause: Red-Al is a powerful hydride source. At elevated temperatures (>25°C), it can attack the silicon atom.
-
Fix: Keep the reaction strictly at 0°C during addition. Use Ether rather than THF if desilylation is observed (Ether coordinates Aluminum less strongly than THF, altering reactivity).
-
-
Isomerization in Lindlar Reduction:
-
Issue: Formation of (
)-isomer or Alkane. -
Cause: Insufficient poison (Quinoline) or long reaction times.
-
Fix: Ensure Quinoline is fresh. Stop reaction exactly at 1.0 equiv H
uptake.
-
-
Alternative: Hydrosilylation (Trost Method):
-
If Red-Al fails (rare), a ruthenium-catalyzed hydrosilylation followed by protodesilylation can access the (
)-isomer, but this is atom-inefficient for this specific substrate compared to direct Red-Al reduction [1].
-
References
-
Trost, B. M.; Ball, Z. T.; Jöge, T. (2002).[4] "A Chemoselective Reduction of Alkynes to (E)-Alkenes." Journal of the American Chemical Society.[4][5]
-
Jones, T. K.; Denmark, S. E. (1986). "Stereospecific Reduction of Propargyl Alcohols: (E)-3-Trimethylsilyl-2-propen-1-ol." Organic Syntheses, 64, 182.
-
Overman, L. E.; Brown, M. J.; McCann, S. F. (1990).[6] "(Z)-4-(Trimethylsilyl)-3-buten-1-ol."[6][7] Organic Syntheses, 68, 182.
-
Khurana, J. M.; Gogia, A. (1997). "Chemoselective reduction of alpha,beta-unsaturated quat-salts with Red-Al." Organic Preparations and Procedures International.
Sources
- 1. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. A Chemoselective Reduction of Alkynes to (E)-Alkenes [organic-chemistry.org]
- 5. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Introduction: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a valuable reagent in organic synthesis, combining the functionalities of a propargyl alcohol with a protective trimethylsilyl group. While essential for advancing research in medicinal chemistry and materials science, its handling and disposal demand a rigorous, safety-first approach. The structural motifs—a phenyl group, a propargyl alcohol, and a moisture-sensitive silyl ether—each contribute to its specific hazard profile. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is not merely on compliance, but on fostering a deep understanding of the chemical principles that underpin these critical safety protocols.
Part 1: Hazard Profile and Risk Assessment
A thorough understanding of the hazards associated with 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is the foundation of its safe management. The molecule's reactivity and toxicity are derived from its constituent parts: the flammable and toxic propargyl alcohol backbone and the hydrolytically labile trimethylsilyl ether.
Causality of Hazards:
-
Health Hazards: The primary health risks, such as skin, eye, and respiratory irritation, are characteristic of many functionalized aromatic alcohols and propargylic compounds.[1][2][3] The propargyl alcohol moiety, in particular, is known for its toxicity.[4][5]
-
Flammability: The presence of a carbon-carbon triple bond and a hydroxyl group in a relatively small organic molecule contributes to its combustibility, a common feature of propargyl alcohols.
-
Reactivity: The trimethylsilyl (TMS) ether linkage is susceptible to cleavage under both acidic and basic conditions, and especially by fluoride ions.[6][7] This reactivity means that improper segregation of waste can lead to unintended reactions within the disposal container. The compound is also noted to be sensitive to moisture, air, and light, which can lead to degradation over time.[8]
Summary of Key Hazards
| Hazard Category | Description | Rationale & Cited Sources |
|---|---|---|
| Health Hazards | Causes serious eye irritation/damage. Causes skin irritation. May cause respiratory irritation. Harmful if swallowed. | These hazards are consistently listed across multiple Safety Data Sheets (SDS) for the compound and its structural analogs.[1][2][3] |
| Physical Hazards | Combustible liquid. Keep away from heat, sparks, and open flames. | The compound is classified as a combustible or flammable liquid. Proper storage away from ignition sources is mandatory.[9] |
| Environmental Hazards | Toxic to aquatic life, potentially with long-lasting effects. | Analogs like propargyl alcohol are known to be toxic to aquatic organisms.[4][5] Discharge into the environment must be strictly avoided.[5] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | Contact with these substances can lead to vigorous, exothermic reactions.[1][2] |
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with proper handling from the moment the reagent is received. Adherence to these protocols minimizes risk during experimentation and prevents complications during waste accumulation.
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this chemical includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
All handling of the pure reagent or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of vapors.[10]
Storage of Unused Reagent: To maintain chemical integrity and prevent hazardous situations, store 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol according to the following principles:
-
Container: Keep in the original, tightly sealed container.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as it is sensitive to air and moisture.[8]
-
Segregation: Ensure storage is physically separate from incompatible materials, particularly strong acids and oxidizers.[1][9]
Part 3: Step-by-Step Waste Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the compound's hazard profile and aligns with federal and local regulations.
Step 1: Waste Characterization
Immediately upon generation, any waste containing 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol must be classified as hazardous chemical waste . Specifically, it falls under the categories of flammable/combustible and toxic organic waste. This classification dictates that it cannot be disposed of via sanitary sewer or as common refuse.[11]
Step 2: Selecting the Appropriate Waste Container
-
Material: Use a designated hazardous waste container made of chemically compatible material. High-density polyethylene (HDPE) or borosilicate glass are typically appropriate.[12] When possible, plastic containers are preferred to minimize the risk of breakage.[11]
-
Integrity: The container must be in good condition, free of cracks or leaks, and have a secure, vapor-tight screw cap.[13]
Step 3: Waste Collection and Segregation
-
Dedicated Container: Designate a specific waste container for this compound and other compatible flammable organic wastes.
-
Incompatibility Prevention: Crucially, do not mix this waste with acidic solutions. The silyl ether bond is acid-labile, and mixing could cause deprotection, generating other compounds and potentially building pressure in the container.[6][7] Also, ensure it is not mixed with strong oxidizing agents.[1]
-
Headspace: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[12]
Step 4: Proper Labeling
Proper labeling is a critical safety control measure. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[11] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol" and any other constituents in the waste stream.[11]
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Irritant).
-
The date on which waste was first added (the "accumulation start date").
Step 5: Waste Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is:
-
Located at or near the point of waste generation.[14]
-
Under the direct control of laboratory personnel.[12]
-
Clearly marked with a "Hazardous Waste" sign.
-
Equipped with secondary containment (e.g., a spill tray) to contain potential leaks.[12]
Step 6: Arranging Final Disposal
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[15][16] Do not attempt to treat or dispose of the chemical waste yourself. Follow your organization’s specific procedures for requesting a waste pickup.
Part 4: Emergency Procedures
Spill Response
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical sorbent pad.[10][17] Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.
-
Large Spills (or spills outside a hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency line. Prevent the spill from entering drains.[5]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Part 5: Visualized Disposal Workflow
The following diagram outlines the logical flow for the proper management and disposal of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol waste.
Caption: Decision workflow for compliant waste disposal.
References
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SAFETY DATA SHEET - GFS Chemicals.
-
SAFETY DATA SHEET - 3-(Trimethylsilyl)propargyl alcohol - Fisher Scientific.
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SAFETY DATA SHEET - 3-(Trimethylsilyl)-2-propyn-1-ol - Sigma-Aldrich.
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3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 - ChemicalBook.
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How to Safely Dispose of Propanol - Lab Alley.
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PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
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How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
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SAFETY DATA SHEET - 1-Phenylprop-2-yn-1-ol - Fisher Scientific.
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SAFETY DATA SHEET - 3-(Trimethylsilyl)-2-propyn-1-ol - Sigma-Aldrich (Aldrich).
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3-(Trimethylsilyl)-2-propyn-1-ol SDS, 5272-36-6 Safety Data Sheets - ECHEMI.
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Deprotection of Silyl Ethers - Gelest Technical Library.
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Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA.
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Chemical Hazards and Toxic Substances - Overview - Occupational Safety and Health Administration (OSHA).
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS.
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Silyl ether - Removal - Wikipedia.
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ICSC 0673 - PROPARGYL ALCOHOL - International Labour Organization (ILO).
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Laboratory Environmental Sample Disposal Information Document - US EPA.
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Material Safety Data Sheet - Propargyl Alcohol MSDS - Sinoright.
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant - KPA.
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How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
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Safety and Handling Measures for Propargyl Alcohol - Rawsource.
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How to Dispose of Chemical Waste - University of Tennessee, Knoxville EHS.
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Definitive Guide to Personal Protective Equipment for 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a valuable building block in organic synthesis, but its unique structure—combining an aromatic ring, a protected propargyl alcohol, and an organosilicon moiety—necessitates a specific and non-negotiable personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for handling this compound, ensuring that safety is as integral to your workflow as the chemistry itself.
The core principle of our approach is that PPE is the final barrier between you and a potential hazard. Its selection and use must be dictated by a thorough understanding of the compound's known and inferred risks, which are derived from its chemical structure and data from close structural analogs.
Hazard Analysis: A Structurally-Informed Risk Assessment
Understanding why a specific piece of PPE is required is fundamental to building a culture of safety. The hazards of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol are best understood by examining its constituent parts and the documented risks of similar molecules.
-
Ocular Hazard: The primary documented risk for this specific compound (CAS 89530-34-7) is that it causes serious eye irritation (H319) .[1] The eyes contain sensitive mucous membranes that are highly susceptible to damage from organic solvents and alcohols.
-
Dermal Hazard: While specific dermal toxicity data for the target compound is limited, analysis of its structural analogs is critical. Both 1-phenylprop-2-yn-1-ol and 3-(trimethylsilyl)-2-propyn-1-ol are known to cause skin irritation.[2][3] Furthermore, the simplest propargyl alcohol is classified as potentially fatal in contact with skin, and it can be absorbed dermally.[4][5] Therefore, we must operate under the assumption that 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is a significant skin irritant with the potential for dermal absorption.
-
Respiratory Hazard: Analogs such as 3-(trimethylsilyl)-2-propyn-1-ol may cause respiratory irritation.[2][6] Although the target compound has a high flash point (>110°C) and likely low vapor pressure at room temperature, any operation that could generate aerosols (e.g., sonicating, vortexing, heating) or involve handling fine powders creates a potential inhalation risk.[1]
-
Chemical Reactivity and Stability: As a silyl ether, this compound is sensitive to moisture, acid, and base, which can cleave the trimethylsilyl protecting group.[7][8] This reactivity is crucial for synthesis but also informs handling and disposal protocols.
-
Flammability: This compound is classified as a combustible liquid.[1] While not highly flammable, it must be kept away from ignition sources.[2]
The Hierarchy of Controls: Engineering Controls First
Before any discussion of PPE, the primary method for exposure mitigation must be emphasized: engineering controls . All handling of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood . The fume hood is your first and most effective line of defense, designed to contain and exhaust vapors, dust, and aerosols away from your breathing zone. PPE should never be used as a substitute for adequate ventilation.
Core PPE Protocol: A Head-to-Toe Mandate
The following PPE is mandatory for all laboratory work involving 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol.
Eye and Face Protection
Due to the explicit H319 hazard classification ("Causes serious eye irritation"), eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times. Goggles provide a 360-degree seal around the eyes, protecting from splashes, vapors, and dust, which standard safety glasses do not.
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.
Hand Protection
The potential for skin irritation and dermal absorption makes proper glove selection critical.
-
Glove Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals, including alcohols.[9] They offer good chemical resistance and dexterity. For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Best Practice: Double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is mandatory. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Chemically Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemically resistant apron worn over the lab coat is advised.
Respiratory Protection
While engineering controls are primary, respiratory protection is essential for specific scenarios.
-
When Required: A respirator is necessary when engineering controls are insufficient, such as during a large spill, when weighing the material outside of a fume hood, or if there is any potential for aerosolization without containment.
-
Recommended Type: A half-mask or full-face respirator equipped with an ABEK-type organic vapor/acid gas cartridge is recommended.[1] This cartridge type provides protection against a broad spectrum of chemicals:
-
A: Organic gases and vapors
-
B: Inorganic gases and vapors (e.g., chlorine)
-
E: Sulfur dioxide and other acid gases
-
K: Ammonia and organic ammonia derivatives
-
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on task-specific risk assessment.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE to include the procedures for its use and disposal.
Step-by-Step Handling Protocol
-
Preparation: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: lab coat, respirator (if required), safety goggles/face shield, and finally, gloves (don the inner pair, then the outer pair).
-
Chemical Handling: Perform all manipulations deep within the fume hood to ensure containment.
-
Post-Handling: After the procedure, decontaminate any equipment. Remove the outer pair of gloves and dispose of them in a designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat, face shield/goggles, and respirator.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with the chemical must be disposed of in a clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams. Given the compound's sensitivity, avoid mixing with strong acids or bases in the waste container.
This detailed guide provides a robust framework for the safe handling of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol. By understanding the rationale behind each safety measure, you empower yourself and your team to conduct research not only at the cutting edge of science but also at the forefront of laboratory safety.
References
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CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78930, 2-Propyn-1-ol, 3-(trimethylsilyl)-. Retrieved February 2, 2026, from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved February 2, 2026, from [Link]
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Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Retrieved February 2, 2026, from [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Propargyl alcohol. Retrieved February 2, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
